Lalistat 2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-piperidin-1-yl-1,2,5-thiadiazol-3-yl) piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c18-13(17-9-5-2-6-10-17)19-12-11(14-20-15-12)16-7-3-1-4-8-16/h1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYYVHOTXOEBEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NSN=C2OC(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Lalistat 2: A Technical Guide to its Mechanism of Action
Introduction:
Lalistat 2 is a potent, specific, and competitive inhibitor of lysosomal acid lipase (LAL), the essential enzyme responsible for the hydrolysis of cholesteryl esters and triglycerides within the lysosome. This technical guide provides a detailed overview of the mechanism of action of this compound, its specificity, off-target effects, and relevant experimental protocols for its use in research. It is intended for researchers, scientists, and professionals in the field of drug development and lipid metabolism.
Core Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of lysosomal acid lipase (LAL), also known as LIPA. LAL is the only known acid lipase in the lysosome that catabolizes neutral lipids, such as cholesteryl esters and triglycerides, which are delivered to the lysosome primarily through the endocytosis of lipoproteins.[1][2]
LAL hydrolyzes these lipids into free fatty acids and free cholesterol.[1] These products are then transported out of the lysosome into the cytosol, where they serve as essential molecules for various cellular functions, including energy production, membrane synthesis, and as signaling molecules.[1]
This compound, a thiadiazole carbamate, acts as a competitive inhibitor, binding to the active site of LAL and preventing it from processing its lipid substrates. This inhibition leads to the accumulation of cholesteryl esters and triglycerides within the lysosomes, a biochemical hallmark observed in LAL deficiency disorders like Wolman disease and cholesteryl ester storage disease (CESD). Consequently, this compound is widely used as a research tool to model LAL deficiency in vitro and to specifically measure LAL activity in biological samples, such as dried blood spots.
Signaling Pathway and Point of Inhibition
The following diagram illustrates the lysosomal lipolysis pathway and the specific inhibitory action of this compound.
Caption: Inhibition of Lysosomal Acid Lipase (LAL) by this compound.
Quantitative Data
The inhibitory potency and specificity of this compound have been quantified in multiple studies. It is highly selective for LAL with minimal effects on other lipases at nanomolar concentrations.
Table 1: Inhibitory Activity and Specificity of this compound
| Target Enzyme | Species | IC₅₀ | Notes |
| Lysosomal Acid Lipase (LAL) | Human | 152 nM | Potent and selective inhibition. |
| Human Pancreatic Lipase | Human | > 10 µM | No significant inhibition observed. |
| Bovine Milk Lipoprotein Lipase | Bovine | > 10 µM | No significant inhibition observed. |
Table 2: Off-Target Effects of this compound
Recent studies have revealed that at concentrations higher than those required for LAL inhibition, this compound can exhibit off-target effects on other neutral lipid hydrolases. This is a critical consideration for in vitro studies.
| Off-Target Enzyme | Cell Type | Inhibitory Concentration | Consequence |
| Adipose Triglyceride Lipase (ATGL) | Mouse & Human COS-7 | 30 µM | Decreased neutral hydrolase activity. |
| Hormone-Sensitive Lipase (HSL) | Mouse & Human COS-7 | 30 µM | Decreased neutral hydrolase activity. |
| Neutral CE/TG Hydrolases | C2C12 Myoblasts | > 0.1 µM | Inhibition of hydrolase activity at neutral pH. |
Caption: Concentration-Dependent Specificity of this compound.
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₀N₄O₂S | |
| Molecular Weight | 296.39 g/mol | |
| CAS Number | 1234569-09-5 | |
| Appearance | White to beige powder | |
| Solubility | Soluble in DMSO (up to 100 mM) and Ethanol (up to 100 mM). | |
| Storage | Store at +4°C or 2-8°C as a solid. |
Experimental Protocols
This compound is a crucial tool for studying lipid metabolism. Below are generalized protocols for its application.
Protocol 1: In Vitro LAL Activity Assay in Cell Lysates
This protocol measures LAL activity using a fluorogenic substrate in the presence or absence of this compound.
Methodology:
-
Cell Lysis: Harvest cells and lyse them in a suitable buffer (e.g., RIPA buffer) on ice. Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay) to normalize enzyme activity.
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing:
-
Cell lysate (normalized protein amount).
-
Reaction buffer (e.g., sodium acetate, pH 4.5 to mimic lysosomal conditions).
-
This compound (test condition, e.g., 0.1 µM final concentration) or vehicle (control, e.g., 0.1% EtOH).
-
-
Initiate Reaction: Add a fluorogenic LAL substrate (e.g., 4-methylumbelliferyl palmitate).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Measurement: Stop the reaction and measure the fluorescence on a plate reader at the appropriate excitation/emission wavelengths.
-
Data Analysis: Calculate LAL activity as the rate of fluorescent product formation per unit of protein, and determine the percentage of inhibition by this compound.
Protocol 2: Cellular Lipid Accumulation Assay
This protocol assesses the phenotypic effect of LAL inhibition by visualizing and quantifying intracellular lipid accumulation.
Methodology:
-
Cell Culture: Plate cells (e.g., C2C12 myoblasts, macrophages) in a suitable format (e.g., chamber slides for imaging, multi-well plates for quantification).
-
Treatment: Treat cells with this compound (e.g., 0.1 µM) or vehicle control for a specified duration (e.g., 24-48 hours).
-
Lipid Staining (Qualitative):
-
Fix the cells with 4% paraformaldehyde.
-
Stain with Oil Red O solution to visualize neutral lipid droplets.
-
Image the cells using light microscopy. An increase in red staining indicates lipid accumulation.
-
-
Lipid Quantification (Quantitative):
-
Wash and harvest the cells.
-
Extract total lipids using a standard method (e.g., Folch extraction).
-
Quantify the levels of cholesteryl esters and triglycerides using commercially available colorimetric or fluorometric assay kits.
-
-
Data Analysis: Compare the amount of lipid in this compound-treated cells to control cells.
Experimental Workflow Diagram
Caption: Workflow for Lipid Accumulation Assay using this compound.
References
Lalistat 2: A Comprehensive Technical Guide for Researchers in Lysosomal Acid Lipase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Lalistat 2, a potent inhibitor of lysosomal acid lipase (LAL). This document details its mechanism of action, quantitative data on its inhibitory activity, potential off-target effects, and detailed protocols for key experimental assays. Furthermore, it explores the impact of this compound on cellular lipid metabolism and associated signaling pathways, offering a valuable resource for researchers investigating lysosomal storage diseases, lipid metabolism, and related therapeutic development.
Introduction to this compound
This compound is a synthetic, small-molecule inhibitor widely utilized in the scientific community to study the function and deficiency of lysosomal acid lipase (LAL). LAL is a critical enzyme responsible for the hydrolysis of cholesteryl esters and triglycerides within the lysosome.[1] Deficiency in LAL activity leads to the lysosomal storage disorders Wolman disease and Cholesteryl Ester Storage Disease (CESD).[2] this compound serves as a crucial chemical tool to model these conditions in vitro and to investigate the broader roles of LAL in cellular lipid homeostasis.[3]
Mechanism of Action
This compound is a selective and potent inhibitor of LAL.[4][5] It belongs to the thiadiazole carbamate class of compounds. The inhibitory action of this compound is attributed to its covalent binding to the active site serine of LAL, thereby irreversibly inactivating the enzyme. This specific inhibition of LAL leads to the accumulation of its substrates, primarily cholesteryl esters and triglycerides, within the lysosomes, mimicking the cellular phenotype of LAL deficiency.
Quantitative Data and Physicochemical Properties
A summary of the key quantitative data and physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| IC50 (LAL) | 152 nM | |
| Molecular Formula | C₁₃H₂₀N₄O₂S | |
| Molecular Weight | 296.39 g/mol | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble to 100 mM in DMSO and ethanol | |
| Storage | Store at +4°C (solid) |
Selectivity and Off-Target Effects
While this compound is a selective inhibitor of LAL, it is crucial for researchers to be aware of its potential off-target effects, especially at higher concentrations. Studies have shown that at concentrations exceeding 1 µM, this compound can inhibit other neutral lipid hydrolases.
| Off-Target Enzyme | Effect of this compound (at higher concentrations) | Reference(s) |
| Adipose Triglyceride Lipase (ATGL) | Inhibition | |
| Hormone-Sensitive Lipase (HSL) | Inhibition | |
| Monoglyceride Lipase (MGL) | Inhibition | |
| NCEH1 | Inhibition | |
| Human Pancreatic Lipase (hPL) | No significant inhibition (up to 10 µM) | |
| Bovine Milk Lipoprotein Lipase | No significant inhibition (up to 10 µM) |
Recommendation: To ensure specific inhibition of LAL and avoid confounding results from off-target effects, it is recommended to use this compound at concentrations below 1 µM in cell culture studies.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Lysosomal Acid Lipase (LAL) Activity Assay
This protocol is adapted from the method described by Hamilton et al. for the measurement of LAL activity in dried blood spots (DBS), which can be modified for cell lysates. The assay relies on the fluorogenic substrate 4-methylumbelliferyl palmitate (4-MU-Palm) and the specific inhibition of LAL by this compound.
Materials:
-
Cell lysate or DBS extract
-
4-methylumbelliferyl palmitate (4-MU-Palm)
-
Cardiolipin
-
This compound
-
0.15 M Acetate buffer, pH 4.0, containing 1% Triton X-100
-
DMSO
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of 4-MU-Palm in DMSO.
-
Prepare a stock solution of Cardiolipin in methanol.
-
Prepare a stock solution of this compound in DMSO and dilute with water to the working concentration (e.g., 30 µM).
-
Prepare the reaction buffer: 0.15 M acetate buffer, pH 4.0, with 1% Triton X-100.
-
Prepare the substrate-buffer solution by adding cardiolipin and 4-MU-Palm to the reaction buffer.
-
-
Assay Protocol:
-
Add 40 µL of cell lysate or DBS extract to duplicate wells of a 96-well black microplate.
-
To one set of duplicate wells, add 10 µL of the this compound working solution (inhibited reaction).
-
To the other set of duplicate wells, add 10 µL of water or vehicle control (total lipase activity).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 150 µL of the pre-warmed substrate-buffer solution to all wells.
-
Incubate the plate at 37°C for 1 to 2.5 hours.
-
Stop the reaction by adding an appropriate stop solution (e.g., 100 µL of water or a basic buffer to raise the pH).
-
Measure the fluorescence using a plate reader with excitation at ~330-355 nm and emission at ~460 nm.
-
-
Calculation of LAL Activity:
-
LAL activity is calculated as the difference between the total lipase activity (without this compound) and the residual activity in the presence of this compound.
-
LAL Activity Assay Workflow
Oil Red O Staining for Cellular Lipid Accumulation
This protocol describes how to visualize and quantify neutral lipid accumulation in cells treated with this compound using Oil Red O staining.
Materials:
-
Cultured cells (e.g., C2C12 myoblasts, macrophages)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
10% Formalin (Fixative)
-
60% Isopropanol
-
100% Isopropanol
-
Oil Red O staining solution
-
Hematoxylin (for counterstaining nuclei)
-
Light microscope
-
Spectrophotometer (for quantification)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency in appropriate multi-well plates.
-
Treat the cells with this compound at the desired concentration (e.g., 0.1 µM to 10 µM) for a specified duration (e.g., 24-72 hours). Include a vehicle-treated control group.
-
-
Staining Protocol:
-
Remove the culture medium and gently wash the cells twice with PBS.
-
Fix the cells by adding 10% Formalin and incubating for 30-60 minutes at room temperature.
-
Remove the formalin and wash the cells twice with distilled water.
-
Add 60% isopropanol to the cells and incubate for 5 minutes.
-
Remove the isopropanol and add the Oil Red O working solution to completely cover the cells. Incubate for 10-20 minutes at room temperature.
-
Remove the Oil Red O solution and wash the cells 2-5 times with distilled water until the excess stain is removed.
-
(Optional) Counterstain the nuclei by adding Hematoxylin for 1 minute, followed by washing with distilled water.
-
-
Visualization and Quantification:
-
Visualization: Add a small amount of water or PBS to the wells to prevent drying and visualize the cells under a light microscope. Lipid droplets will appear as red-orange structures.
-
Quantification:
-
After staining, elute the Oil Red O from the cells by adding 100% isopropanol and incubating for 5-10 minutes with gentle agitation.
-
Transfer the isopropanol-dye mixture to a new 96-well plate.
-
Measure the absorbance at approximately 492 nm using a spectrophotometer.
-
-
Oil Red O Staining Workflow
Impact on Signaling Pathways
The inhibition of LAL by this compound, and the subsequent alteration in the levels of LAL-derived lipolytic products (free cholesterol and fatty acids), can have significant downstream effects on various cellular signaling pathways. While direct studies on this compound's impact on all signaling pathways are ongoing, much can be inferred from studies on LAL deficiency.
mTOR Signaling Pathway
The mechanistic target of rapamycin (mTOR) is a crucial regulator of cell growth, proliferation, and metabolism. Lysosomes serve as a platform for mTORC1 activation. Studies in LAL-deficient mice have shown that the mTOR signaling pathway is overactivated. This suggests that the accumulation of lipids within the lysosome due to LAL inhibition may lead to aberrant mTOR signaling. The mTOR pathway, in turn, can influence lipid metabolism, creating a complex feedback loop.
Inferred LAL-mTOR Signaling Interaction
PPAR Signaling Pathway
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a pivotal role in the regulation of lipid and glucose metabolism. Fatty acids and their derivatives, which are products of LAL activity, can act as ligands for PPARs. Therefore, inhibition of LAL by this compound can reduce the availability of these endogenous ligands, potentially modulating PPAR activity and the expression of its target genes involved in lipid metabolism. For instance, activation of PPARα has been shown to be associated with increased LAL activity, suggesting a regulatory link.
LAL-PPAR Signaling Pathway
Conclusion
This compound is an indispensable tool for the study of lysosomal acid lipase and its role in lipid metabolism and disease. Its high potency and selectivity, when used at appropriate concentrations, allow for the specific investigation of LAL function. This guide provides researchers with the necessary quantitative data, detailed experimental protocols, and an understanding of the potential downstream signaling consequences of LAL inhibition. Careful consideration of its off-target effects is paramount for the accurate interpretation of experimental results. As research in this field progresses, a deeper understanding of the intricate signaling networks regulated by LAL and impacted by inhibitors like this compound will undoubtedly emerge.
References
Introduction to Lalistat 2 and Lysosomal Acid Lipase (LAL)
An In-Depth Technical Guide on the Inhibition of Lysosomal Acid Lipase by Lalistat 2
This guide provides a comprehensive overview of the inhibitory activity of this compound on Lysosomal Acid Lipase (LAL), tailored for researchers, scientists, and drug development professionals. It includes quantitative data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.
Lysosomal Acid Lipase (LAL), encoded by the LIPA gene, is a critical hydrolase that operates within the acidic environment of the lysosome.[1] Its primary function is the breakdown of cholesteryl esters and triglycerides that are delivered to the lysosome primarily through the endocytosis of lipoproteins.[1][2][3] The products of this hydrolysis, free cholesterol and fatty acids, are then transported to the cytosol to be utilized in various cellular processes, including membrane synthesis, energy production, and signaling.[1]
This compound is a potent and selective inhibitor of LAL. It belongs to the thiadiazole carbamate class of compounds and is widely used as a chemical tool to study the function of LAL and to model LAL deficiency, a condition that leads to the lysosomal storage disorders Wolman disease and Cholesteryl Ester Storage Disease (CESD). Its specificity allows for the targeted investigation of LAL's role in cellular lipid metabolism.
Quantitative Data: IC50 Value of this compound
The inhibitory potency of this compound against LAL is quantified by its half-maximal inhibitory concentration (IC50). The data below is derived from in vitro enzymatic assays.
| Compound | Target Enzyme | IC50 Value | Notes |
| This compound | Human Lysosomal Acid Lipase (LAL) | 152 nM | Selective for LAL; no significant inhibition of human pancreatic lipase or bovine milk lipoprotein lipase up to 10 µM. |
Lysosomal Acid Lipase (LAL) Signaling Pathway
LAL plays a central role in the catabolism of lipids obtained from extracellular sources. The pathway begins with the uptake of lipoproteins, such as Low-Density Lipoprotein (LDL), via receptor-mediated endocytosis. The endocytic vesicle then fuses with a lysosome, where LAL hydrolyzes the lipid cargo.
Caption: Lysosomal Acid Lipase (LAL) signaling pathway.
Experimental Protocols: IC50 Determination for LAL
The IC50 value of this compound for LAL is typically determined using an in vitro fluorometric enzyme activity assay. The following protocol is a synthesized representation of methods described in the literature.
Materials and Reagents
-
Enzyme: Purified recombinant human LAL (rhLAL).
-
Inhibitor: this compound, dissolved in DMSO to create a stock solution, followed by serial dilutions.
-
Substrate: 4-methylumbelliferyl palmitate (4-MUP), a fluorogenic substrate.
-
Assay Buffer: Sodium acetate buffer with a pH of ~4.0-4.5 to mimic the acidic environment of the lysosome.
-
Activator: Cardiolipin, often included to enhance LAL activity.
-
Stop Solution: A basic solution (e.g., glycine-carbonate buffer, pH >10) to terminate the enzymatic reaction.
-
Instrumentation: Fluorescence plate reader (e.g., excitation at ~365 nm, emission at ~445 nm).
Assay Procedure
-
Preparation: Serially dilute the this compound stock solution in assay buffer to create a range of inhibitor concentrations. A DMSO control (vehicle) is also prepared.
-
Pre-incubation: Add the diluted this compound solutions or vehicle control to the wells of a microplate. Then, add the rhLAL enzyme solution to each well. The plate is incubated for a short period (e.g., 5-10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the 4-MUP substrate (pre-warmed to 37°C) to all wells.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-60 minutes). The reaction should be within the linear range of product formation.
-
Reaction Termination: Stop the reaction by adding the stop solution. The basic pH deprotonates the 4-methylumbelliferone product, maximizing its fluorescence.
-
Fluorescence Measurement: Measure the fluorescence intensity of each well using a plate reader.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of enzyme activity for each this compound concentration relative to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow Diagram
Caption: Experimental workflow for LAL IC50 determination.
References
- 1. Lysosomal acid lipase and lipid metabolism: new mechanisms, new questions, and new therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Critical Roles of Lysosomal Acid Lipase in T Cell Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent insights into lysosomal acid lipase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Lalistat 2: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lalistat 2 is a potent and selective inhibitor of lysosomal acid lipase (LAL), the primary enzyme responsible for the hydrolysis of cholesteryl esters and triglycerides within the lysosome. Its specificity makes it an invaluable tool for studying lipid metabolism, lysosomal storage disorders, and related cellular processes. This technical guide provides an in-depth overview of this compound, including its chemical properties, suppliers, mechanism of action, and detailed experimental protocols.
Chemical Properties and Suppliers
This compound, with the CAS number 1234569-09-5 , is a thiadiazole carbamate.[1][2][3][4][5] It is a white to off-white solid powder.
Several reputable suppliers offer this compound for research purposes, including:
-
MedchemExpress
-
Tocris Bioscience (part of Bio-Techne)
-
Cayman Chemical
-
Axon Medchem
-
R&D Systems
-
Selleck Chemicals
-
Sigma-Aldrich
-
InvivoChem
-
TargetMol
Quantitative Data Summary
| Property | Value | References |
| CAS Number | 1234569-09-5 | |
| Molecular Formula | C₁₃H₂₀N₄O₂S | |
| Molecular Weight | 296.39 g/mol | |
| IC₅₀ for LAL | 152 nM | |
| Purity | ≥98% (HPLC) | |
| Solubility | DMSO, Ethanol |
Mechanism of Action
This compound acts as a specific inhibitor of lysosomal acid lipase (LAL). LAL is a critical enzyme in the lysosomal lipid metabolism pathway, responsible for breaking down cholesteryl esters and triglycerides into free cholesterol and fatty acids. By inhibiting LAL, this compound allows researchers to study the consequences of impaired lysosomal lipid processing, mimicking conditions such as Wolman disease and cholesteryl ester storage disease (CESD), which are caused by LAL deficiency. It exhibits high selectivity for LAL, with no significant inhibition of other lipases like human pancreatic lipase or bovine milk lipoprotein lipase at concentrations up to 10 μM.
Experimental Protocols
Measurement of Lysosomal Acid Lipase (LAL) Activity in Dried Blood Spots (DBS)
This protocol is adapted from the method described by Hamilton et al. (2012) for the diagnosis of LAL deficiency.
Materials:
-
Dried blood spot (DBS) samples
-
4-methylumbelliferyl palmitate (substrate)
-
This compound
-
Acetate buffer (0.15 M, pH 4.0) containing 1.0% Triton X-100
-
Cardiolipin solution (0.5% w/v in methanol)
-
DMSO
-
Mercuric chloride (15 mM) or an alternative stop reagent
-
96-well plates
-
Fluorometric plate reader (excitation 355 nm, emission 460 nm)
Procedure:
-
Substrate-Buffer Preparation: Prepare a fresh substrate-buffer solution by adding 1.0 ml of cardiolipin solution and 400 μl of 13.3 mM 4-methylumbelliferyl palmitate in DMSO (pre-heated to 55°C to dissolve) to 14 ml of acetate buffer at 37°C.
-
This compound Preparation: Prepare a 30 μM working solution of this compound by diluting a stock solution in DMSO with distilled water.
-
Sample Extraction: Punch 3.2 mm discs from the DBS and place them into the wells of a 96-well plate. Add 200 μl of water to each well and mix for 1 hour at room temperature to extract the enzyme.
-
Assay Setup:
-
Total Lipase Activity: To designated wells, add a portion of the DBS extract.
-
Inhibited Activity: To other wells, add the same volume of DBS extract and the prepared this compound working solution to achieve a final concentration that effectively inhibits LAL (e.g., 1 μM).
-
-
Enzyme Reaction: Add 150 μl of the pre-warmed substrate-buffer solution to all wells. Seal the plate, shake for 2 minutes, and incubate at 37°C for 3 hours.
-
Stopping the Reaction: Stop the reaction by adding 100 μl of 15 mM mercuric chloride to each well.
-
Fluorescence Measurement: Measure the fluorescence using a plate reader at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Calculation of LAL Activity: LAL activity is determined by subtracting the fluorescence of the inhibited sample from the total lipase activity. A standard curve using 4-methylumbelliferone should be prepared to quantify the results.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the central role of Lysosomal Acid Lipase in cellular lipid metabolism and a typical experimental workflow for assessing the effect of this compound.
Caption: Lysosomal Acid Lipase (LAL) role in lipid metabolism and inhibition by this compound.
Caption: Experimental workflow for studying the effects of this compound on cultured cells.
References
- 1. A new method for the measurement of lysosomal acid lipase in dried blood spots using the inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lysosomal acid lipase and lipid metabolism: new mechanisms, new questions, and new therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Best practice in the measurement and interpretation of lysosomal acid lipase in dried blood spots using the inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Lalistat 2 in Lipid Metabolism Research: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Lalistat 2 is a potent, covalent inhibitor primarily targeting lysosomal acid lipase (LAL), a critical enzyme in the hydrolysis of cholesteryl esters and triglycerides within the lysosome. Its ability to specifically inhibit LAL at nanomolar concentrations has established it as a vital chemical tool for investigating lysosomal lipid metabolism, the pathophysiology of LAL deficiency (such as in Wolman disease and Cholesteryl Ester Storage Disease), and the intricate links between lysosomal function and broader cellular processes. However, recent research highlights significant off-target effects on cytosolic neutral lipases at higher micromolar concentrations, necessitating careful experimental design and interpretation. This guide provides a comprehensive overview of this compound's mechanism, quantitative effects, experimental applications, and key considerations for its use in lipid metabolism research.
Mechanism of Action
This compound functions as a specific inhibitor of lysosomal acid lipase (LAL), an enzyme responsible for breaking down neutral lipids at an acidic pH within lysosomes[1][2]. It acts by covalently binding to the active site serine of the lipase[3]. This inhibition blocks the hydrolysis of cholesteryl esters and triglycerides that are delivered to the lysosome, typically via the endocytosis of lipoproteins[4][5]. The result is an accumulation of these lipids within the lysosome, mimicking the cellular phenotype of genetic LAL deficiency.
While highly specific for LAL at low concentrations, studies have revealed that at commonly used micromolar concentrations, this compound also exhibits significant off-target effects, inhibiting major cytosolic neutral lipid hydrolases such as adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL). This lack of specificity at higher concentrations can confound the interpretation of results, as it impacts cytosolic lipolysis in addition to the intended lysosomal pathway. Researchers are therefore advised to use concentrations not exceeding 1 μM in cell culture studies to maintain specificity for LAL.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various lipases and cellular lipid profiles as reported in the literature.
Table 1: Inhibitory Potency of this compound
| Target Enzyme | IC50 | Cell/System | Reference |
| Lysosomal Acid Lipase (LAL) | 152 nM | - | |
| Human Recombinant LAL (hrLAL) | < 1 µM (99% inhibition) | Recombinant Protein | |
| Neutral Triglyceride Hydrolases | ~10 µM | Adipocyte Lysates | |
| Human Pancreatic Lipase (hPL) | > 10 µM (no effect) | Recombinant Protein |
Table 2: Off-Target Effects of this compound on Neutral Lipase Activity
| This compound Concentration | Target Lipase(s) | Cell Type | Effect | Reference |
| 30 µM (20 h) | LAL, ATGL, HSL, MGL, PNPLA6, NCEH1 | Mouse Bone Marrow-Derived Macrophages | Decreased Activity | |
| 30 µM (24 h) | ATGL, HSL | Mouse and Human COS-7 Cells | Inhibition | |
| > 0.1 µM | Neutral CE and TG Hydrolases | C2C12 Muscle Cells | Inhibitory Effect |
Table 3: Effects of this compound on Cellular Lipid Content and Lipolysis
| Treatment Conditions | Cell Type | Measured Parameter | Result | Reference |
| 30 µM (7 d) | Mouse Adipocytes | Isoproterenol-stimulated lipolysis | Reduced | |
| 0.1 µM | C2C12 Muscle Cells | TG, Total Cholesterol, Cholesteryl Esters | Increased | |
| 10 µM (6 h) with acLDL | Thioglycolate-elicited Macrophages | Intracellular Cholesteryl Esters | Increased | |
| 10 µM (6 h) with acLDL | Thioglycolate-elicited Macrophages | Free Cholesterol | Decreased | |
| 10 µM (6 h) with acLDL | Thioglycolate-elicited Macrophages | Release of lipid mediators (from COX, LOX, CYP pathways) | Reduced |
Key Signaling Pathways and Workflows
LAL-Mediated Lysosomal Lipolysis and Inhibition by this compound
The diagram below illustrates the central role of LAL in hydrolyzing lipoprotein-derived lipids within the lysosome and how this compound intervenes in this process.
Caption: LAL-mediated lipid hydrolysis pathway and its inhibition by this compound.
On-Target vs. Off-Target Effects of this compound
This diagram illustrates the concentration-dependent specificity of this compound, a critical consideration for experimental design.
Caption: Concentration-dependent on-target and off-target effects of this compound.
Experimental Protocols
Cellular Lipid Accumulation Assay Using this compound
This protocol is a generalized workflow for studying the effect of LAL inhibition on lipid accumulation in cultured cells, such as macrophages or myoblasts.
Workflow Diagram:
Caption: Experimental workflow for assessing this compound-induced lipid accumulation.
Methodology:
-
Cell Culture: Plate cells (e.g., murine peritoneal macrophages) in an appropriate medium. For experiments involving lipoprotein uptake, a medium with lipoprotein-deficient serum (LPDS) is often used.
-
Inhibitor Treatment: Pre-incubate the cells with the desired concentration of this compound (e.g., 10 µM) for a period such as 2 hours to ensure LAL inhibition prior to lipid exposure.
-
Lipid Loading: Add a source of lipids, such as acetylated low-density lipoprotein (acLDL) at 100 µg/mL, and incubate for 6 to 22 hours to induce lipid accumulation.
-
Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove extracellular lipids and inhibitor.
-
Lipid Staining & Quantification:
-
For Microscopy: Fix the cells and stain with Oil Red O or BODIPY 493/503 to visualize neutral lipid droplets.
-
For Flow Cytometry: Stain unfixed or fixed cells with BODIPY 493/503 and analyze the geometric mean of fluorescence intensity to quantify lipid content.
-
For Biochemical Analysis: Lyse the cells and perform enzymatic assays to quantify the concentration of triglycerides, total cholesterol, and cholesteryl esters.
-
LAL Activity Assay in Dried Blood Spots (DBS)
This compound is a critical reagent for the specific measurement of LAL activity in dried blood spots (DBS), a method used for diagnosing LAL deficiency.
Principle: The assay measures total lipase activity in a blood spot extract using the substrate 4-methylumbelliferyl palmitate. A parallel reaction is run in the presence of this compound, which specifically inhibits LAL. The LAL activity is calculated by subtracting the remaining lipase activity (in the presence of this compound) from the total lipase activity.
Brief Protocol:
-
Elution: A DBS punch is eluted in an extraction buffer.
-
Reaction Setup: The DBS extract is incubated with 4-methylumbelliferyl palmitate substrate at an acidic pH (e.g., pH 4.0). Two reactions are prepared per sample: one with a vehicle control (total activity) and one with this compound (non-LAL activity).
-
Incubation: The reactions are incubated to allow for enzymatic cleavage of the substrate.
-
Stopping the Reaction: The reaction is terminated, often using a stop reagent.
-
Measurement: The fluorescence of the product, 4-methylumbelliferone, is measured.
-
Calculation: LAL Activity = (Fluorescence of Total Activity sample) - (Fluorescence of this compound sample).
Research Applications
-
Modeling LAL Deficiency: this compound is widely used in vitro to pharmacologically mimic the cellular phenotypes of Wolman disease and Cholesteryl Ester Storage Disease, allowing researchers to study the downstream consequences of lysosomal lipid accumulation without genetic manipulation.
-
Investigating Lysosomal Lipolysis: It allows for the specific investigation of the role of LAL-mediated lipolysis in supplying fatty acids and cholesterol for various cellular needs, including membrane homeostasis and the synthesis of signaling molecules. For instance, inhibiting LAL with this compound was shown to reduce the release of lipid mediators derived from arachidonic acid in macrophages, demonstrating that lysosomal lipid hydrolysis provides precursors for eicosanoid synthesis.
-
Differentiating Lipid Pools: By comparing the effects of this compound with broad-spectrum or cytosolic-specific lipase inhibitors, researchers can begin to dissect the relative contributions of lysosomal versus cytosolic lipid droplets to processes like stimulated lipolysis in adipocytes.
-
Diagnostic Tool: this compound is a key component of a specific and reliable assay for measuring LAL activity in dried blood spots, facilitating the diagnosis of LAL deficiency.
-
Exploring Therapeutic Strategies: The inhibition of LAL has been explored in cancer research. For example, this compound can be used to target tumor-associated macrophages (TAMs), which rely on lipid metabolism, thereby suppressing tumor progression.
Conclusion and Future Directions
This compound is an indispensable tool for the study of lipid metabolism, offering a direct method to probe the function of lysosomal acid lipase. Its utility spans from basic cell biology, where it helps elucidate the pathways of lipid trafficking and signaling, to clinical diagnostics. However, the discovery of its off-target effects on cytosolic lipases underscores a critical caveat. Researchers must exercise caution, primarily by using the lowest effective concentrations and including appropriate controls, to ensure that the observed effects are genuinely attributable to the inhibition of LAL. Future work should continue to characterize the full spectrum of this compound's targets and explore the development of even more specific LAL inhibitors to further refine our understanding of the lysosome's central role in cellular lipid homeostasis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. Human lysosomal acid lipase inhibitor lalistat impairs Mycobacterium tuberculosis growth by targeting bacterial hydrolases - MedChemComm (RSC Publishing) DOI:10.1039/C6MD00231E [pubs.rsc.org]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Lalistat 2: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Lalistat 2, a potent and specific inhibitor of lysosomal acid lipase (LAL), in cell culture experiments. Detailed protocols for key assays are included to facilitate the investigation of LAL's role in cellular lipid metabolism and associated signaling pathways.
Introduction
This compound is a selective, competitive inhibitor of lysosomal acid lipase (LAL), the enzyme responsible for hydrolyzing cholesteryl esters and triglycerides within the lysosome.[1] By inhibiting LAL, this compound allows for the study of cellular processes dependent on lysosomal lipolysis, including lipid droplet morphology, lipid mediator synthesis, and cellular signaling.[1][2] It is a valuable tool for in vitro studies investigating the cellular functions of LAL and the pathophysiology of LAL deficiency.[3]
Mechanism of Action
This compound specifically targets and inhibits the activity of lysosomal acid lipase. This inhibition leads to the accumulation of neutral lipids, primarily cholesteryl esters, within the lysosomes.[4] The products of LAL-mediated hydrolysis, free fatty acids and cholesterol, serve as precursors for various metabolic and signaling pathways. Consequently, inhibition of LAL by this compound can impact these downstream processes.
Quantitative Data
The following table summarizes the key quantitative data for this compound based on published studies.
| Parameter | Value | Cell Type/System | Reference |
| IC50 (LAL) | 152 nM | In vitro enzyme assay | |
| Effective Concentration | 0.1 µM | C2C12 myoblasts (specific LAL inhibition) | |
| Effective Concentration | 10 µM | Murine macrophages | |
| Effective Concentration | 30 µM | Mouse and human COS-7 cells, mice adipocytes | |
| Off-target Effects | > 1 µM | Inhibition of neutral lipid hydrolases | |
| Cell Viability | No effect at 0.1 µM | C2C12 myoblasts |
Note: It is crucial to determine the optimal concentration for each specific cell type and experimental condition to avoid off-target effects. Concentrations above 1 µM have been shown to inhibit other neutral lipid hydrolases.
Signaling Pathway
The inhibition of LAL by this compound has downstream effects on cellular signaling by altering the availability of lipid-derived signaling molecules.
Experimental Protocols
1. Preparation of this compound Stock Solution
This compound is typically soluble in dimethyl sulfoxide (DMSO).
-
Reagent: this compound powder, DMSO (cell culture grade).
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, dissolve 2.97 mg of this compound (MW: 297.38 g/mol ) in 1 mL of DMSO.
-
Vortex until fully dissolved. Sonication can be used to aid dissolution if precipitation occurs.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
-
2. General Cell Culture Treatment Protocol
-
Materials: Cells of interest, complete cell culture medium, this compound stock solution.
-
Procedure:
-
Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Dilute the this compound stock solution in pre-warmed (37°C) complete culture medium to the desired final concentration (e.g., 0.1 µM, 10 µM). It is recommended to perform a serial dilution to avoid precipitation.
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the cells for the desired treatment duration (e.g., 2, 24, or 48 hours).
-
Experimental Workflow
The following diagram illustrates a typical workflow for studying the effects of this compound in cell culture.
3. LAL Activity Assay
This protocol is adapted from methods using a fluorogenic substrate to measure LAL activity.
-
Materials: Treated cells, lysis buffer (e.g., 150 mM sodium acetate buffer, pH 4.0, with 1.0% (v/v) Triton X-100), 4-methylumbelliferyl palmitate (4-MUP) substrate solution, this compound (for inhibited control), black 96-well plates, fluorescence microplate reader.
-
Procedure:
-
Lyse the treated and control cells in the lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
In a black 96-well plate, add a standardized amount of cell lysate to each well.
-
For the inhibited reaction, add this compound to a final concentration of 30 µM to corresponding wells. For the uninhibited reaction, add the same volume of water or DMSO.
-
Pre-incubate the plate for 10 minutes at 37°C.
-
Add the 4-MUP substrate solution to all wells to initiate the reaction.
-
Incubate the plate at 37°C for 1-3 hours.
-
Stop the reaction (e.g., by adding 15 mM HgCl2).
-
Measure the fluorescence at an excitation of ~320 nm and an emission of ~460 nm.
-
Calculate LAL activity by subtracting the fluorescence of the inhibited reaction from the total lipase activity (uninhibited reaction).
-
4. Cell Viability Assay
To assess the cytotoxicity of this compound, a standard cell viability assay such as MTS or CellTiter-Glo can be used.
-
Materials: Cells treated with a range of this compound concentrations, CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar), opaque-walled multi-well plates, luminometer.
-
Procedure:
-
Plate cells in an opaque-walled 96-well plate and treat with a serial dilution of this compound and vehicle control for the desired duration.
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Express the results as a percentage of the vehicle-treated control cells.
-
5. Western Blot Analysis
Western blotting can be used to assess the expression of proteins of interest following this compound treatment.
-
Materials: RIPA buffer (or other suitable lysis buffer), protein assay kit, SDS-PAGE gels, PVDF membrane, primary antibodies (e.g., against LAL, β-actin, GAPDH), HRP-conjugated secondary antibodies, chemiluminescence substrate.
-
Procedure:
-
Lyse the treated and control cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein (e.g., 30-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Normalize the protein of interest to a loading control like β-actin or GAPDH.
-
6. Lipid Accumulation Staining (Oil Red O)
Oil Red O staining is used to visualize the accumulation of neutral lipids in cells.
-
Materials: Treated cells on coverslips or in culture plates, 10% formalin, Oil Red O working solution, hematoxylin.
-
Procedure:
-
Wash the cells with PBS.
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash the cells with water and then with 60% isopropanol.
-
Stain the cells with the Oil Red O working solution for 10-15 minutes.
-
Wash with 60% isopropanol and then with water.
-
Counterstain the nuclei with hematoxylin (optional).
-
Visualize the lipid droplets (stained red) under a microscope.
-
References
- 1. ≥98% (HPLC), lysosomal acid lipase (LAL) inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. ahajournals.org [ahajournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lysosomal lipid hydrolysis provides substrates for lipid mediator synthesis in murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation and Use of Lalistat 2 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lalistat 2 is a potent and selective inhibitor of lysosomal acid lipase (LAL), a critical enzyme responsible for the hydrolysis of cholesteryl esters and triglycerides within the lysosome.[1][2][3] Its specificity makes it an invaluable tool for studying lipid metabolism, lysosomal storage disorders such as Wolman disease and Cholesteryl Ester Storage Disease (CESD), and the cellular processes involving lysosomal function.[4] These application notes provide a detailed protocol for the preparation of a this compound stock solution using dimethyl sulfoxide (DMSO) and outline its application in cell-based assays.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 296.39 g/mol | [5] |
| Appearance | White to beige powder | |
| Solubility in DMSO | ≥ 2 mg/mL to 100 mM (~29.6 mg/mL) | |
| IC₅₀ (for LAL) | 152 nM | |
| Storage (Powder) | 2-8°C or -20°C | |
| Storage (Stock Solution) | -20°C (up to 1 month) or -80°C (up to 6 months) |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is crucial to use anhydrous, high-purity DMSO to ensure the stability of the compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before use. This prevents condensation from forming on the compound.
-
Weigh this compound: Accurately weigh out a desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.96 mg of this compound (Molecular Weight = 296.39 g/mol ).
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the weighed this compound powder in a sterile microcentrifuge tube. For the example above, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Application in Cell-Based Assays: Inhibition of Lysosomal Acid Lipase
This protocol provides a general workflow for using the this compound stock solution to inhibit LAL activity in a cell culture experiment. The final working concentration of this compound may need to be optimized depending on the cell type and experimental design, with typical concentrations ranging from 0.1 µM to 30 µM.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
10 mM this compound stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (assay-dependent)
-
LAL activity assay kit or relevant downstream analysis reagents
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and grow to the desired confluency.
-
Preparation of Working Solution: Dilute the 10 mM this compound stock solution in pre-warmed complete cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of medium with a final concentration of 10 µM this compound, add 1 µL of the 10 mM stock solution to 999 µL of culture medium. Include a vehicle control by adding the same volume of DMSO to the culture medium without the inhibitor.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 2 to 48 hours), depending on the experimental goals.
-
Downstream Analysis: Following incubation, proceed with the desired downstream analysis. This may include:
-
LAL Activity Assay: Lyse the cells and measure LAL activity according to the manufacturer's protocol of a commercially available kit.
-
Lipid Accumulation Analysis: Fix and stain the cells with lipid-specific dyes (e.g., BODIPY, Oil Red O) to visualize and quantify the accumulation of neutral lipids.
-
Gene or Protein Expression Analysis: Harvest the cells for RNA or protein extraction to analyze the expression of genes or proteins involved in lipid metabolism.
-
Visualizations
This compound Mechanism of Action
The following diagram illustrates the inhibitory effect of this compound on the lysosomal acid lipase (LAL) pathway.
Caption: Mechanism of this compound as a competitive inhibitor of LAL.
Experimental Workflow for LAL Inhibition Assay
The diagram below outlines the general experimental workflow for assessing the inhibitory effect of this compound on LAL activity in a cell-based assay.
Caption: Experimental workflow for a this compound cell-based assay.
References
- 1. ≥98% (HPLC), lysosomal acid lipase (LAL) inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Off-target effects of the lysosomal acid lipase inhibitors Lalistat-1 and Lalistat-2 on neutral lipid hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
Recommended working concentration of Lalistat 2 in vitro
Application Notes and Protocols: Lalistat 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent and selective inhibitor of lysosomal acid lipase (LAL), the enzyme responsible for hydrolyzing cholesteryl esters and triglycerides within the lysosome.[1][2][3] This document provides detailed application notes and protocols for the in vitro use of this compound, including recommended working concentrations, experimental procedures, and data on its inhibitory activity.
Mechanism of Action
This compound acts as a specific, competitive inhibitor of lysosomal acid lipase (LAL).[4] LAL is the key enzyme that degrades neutral lipids at an acidic pH within lysosomes.[1] By inhibiting LAL, this compound leads to the accumulation of cholesteryl esters and triglycerides, mimicking the cellular phenotype of LAL deficiency, a condition associated with Wolman disease and cholesteryl ester storage disease. It is a valuable tool for investigating the cellular functions of LAL and for screening potential therapeutics for LAL deficiency.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on various in vitro studies. It is crucial to note that while higher concentrations have been used, recent evidence strongly suggests using lower concentrations to maintain specificity for LAL and avoid off-target effects.
| Parameter | Value | Cell Type / Condition | Citation |
| IC50 (LAL) | 152 nM | Purified enzyme | |
| Recommended Specific Working Concentration | ≤ 1 µM | General cell culture | |
| Concentration for Specific LAL Inhibition | 0.1 µM | C2C12 myoblasts | |
| Optimal Inhibition in DBS Assay | 1.5 µM | Dried Blood Spot (DBS) extracts | |
| Concentration with Observed Off-Target Effects | > 1 µM | Various primary cells | |
| Commonly Used (Caution Advised) | 10 - 100 µM | Adipocytes, Macrophages | |
| Selectivity | No inhibition up to 10 µM | Human pancreatic lipase, bovine milk lipoprotein lipase |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation and storage of the this compound stock solution are critical for reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous/molecular biology grade
-
Sterile microcentrifuge tubes
Procedure:
-
This compound is soluble in DMSO at concentrations up to ≥ 100 mg/mL (337.39 mM). For a typical 10 mM stock solution, dissolve 2.96 mg of this compound in 1 mL of fresh, anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution. Gentle warming or sonication can be used if precipitation occurs.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.
General Protocol for In Vitro Cell Treatment
This protocol provides a general guideline for treating cultured cells with this compound. The optimal concentration and incubation time should be determined empirically for each cell type and experimental design.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding: Plate cells at the desired density in a suitable culture vessel and allow them to adhere and stabilize overnight.
-
Preparation of Working Solution:
-
Thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in complete cell culture medium to the desired final concentration. For example, to achieve a 1 µM final concentration, add 1 µL of a 10 mM stock solution to 10 mL of medium.
-
Important: Prepare a vehicle control by adding the same volume of DMSO to an equal volume of culture medium. The final DMSO concentration should typically be kept below 0.5% (v/v) to avoid solvent-induced cellular stress.
-
-
Cell Treatment:
-
Remove the existing medium from the cells.
-
Add the medium containing the desired concentration of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 20 hours, 24 hours, or up to 7 days, depending on the experiment).
-
-
Downstream Analysis: After incubation, proceed with the planned downstream assays, such as lipid accumulation analysis, gene expression studies, or functional assays.
In Vitro LAL Activity Assay
This protocol describes a fluorometric assay to measure LAL activity in cell lysates using this compound as a specific inhibitor.
Materials:
-
Cell lysate
-
Assay Buffer: 150 mM sodium acetate buffer, pH 4.0, containing 1.0% (v/v) Triton X-100.
-
Substrate Solution: 0.345 mM 4-methylumbelliferyl palmitate (4-MUP) in assay buffer with 0.5% (w/v) cardiolipin.
-
This compound (e.g., 30 µM working solution)
-
Stop Solution: 15 mM Mercury (II) chloride (HgCl₂)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 320-360 nm, Emission: 460 nm)
Procedure:
-
Sample Preparation: Prepare cell lysates in the assay buffer.
-
Reaction Setup: In a 96-well black plate, set up duplicate reactions for each sample:
-
Total Lipase Activity: 40 µL of cell lysate + 10 µL of DMSO (or water).
-
Inhibited Reaction: 40 µL of cell lysate + 10 µL of 30 µM this compound (final concentration will be lower in the reaction).
-
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Add 150 µL of the pre-warmed substrate solution to all wells.
-
Incubation: Seal the plate and incubate at 37°C for 1-3 hours.
-
Stop Reaction: Add 100 µL of the stop solution to all wells.
-
Measurement: Read the fluorescence on a microplate reader.
-
Calculation: LAL activity is determined by subtracting the fluorescence of the inhibited reaction from the total lipase activity.
Visualizations
Caption: Lysosomal Acid Lipase (LAL) signaling pathway and inhibition by this compound.
Caption: General experimental workflow for in vitro cell treatment with this compound.
References
Application Note: Utilizing Lalistat 2 for the Determination of Lysosomal Acid Lipase Activity in a Cell-Based Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lysosomal Acid Lipase (LAL) is a critical enzyme responsible for the hydrolysis of cholesteryl esters and triglycerides within the lysosome.[1][2] This process releases free cholesterol and fatty acids, which are essential for various cellular functions, including membrane biosynthesis and energy metabolism.[1][3][4] Genetic deficiencies in LAL lead to lysosomal storage disorders such as Wolman disease and Cholesteryl Ester Storage Disease (CESD), characterized by a massive accumulation of lipids in various tissues. Consequently, the measurement of LAL activity is crucial for disease diagnosis and for the development of therapeutic interventions.
Lalistat 2 is a potent and selective inhibitor of LAL, with a reported IC50 value of 152 nM. It is widely used in in vitro studies to investigate the cellular functions of LAL and to mimic LAL deficiency. This application note provides a detailed protocol for a cell-based assay to determine LAL activity using this compound as a specific inhibitor. The principle of the assay involves measuring the total lipase activity in cell lysates and subtracting the residual activity in the presence of this compound, thereby isolating the specific activity of LAL.
Key Applications
-
Screening for potential therapeutic agents that modulate LAL activity.
-
Investigating the cellular consequences of LAL inhibition, such as lipid accumulation.
-
Diagnosing LAL deficiency in patient-derived cells.
-
Studying the role of LAL in various cellular pathways and disease models.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Cell Type/System | Reference |
| IC50 | 152 nM | Purified human LAL | |
| IC50 | 96.28 µM | MCF 10A (non-tumorigenic breast epithelial cells) |
Table 2: Recommended Working Concentrations of this compound in Cell-Based Assays
| Concentration | Cell Type | Observation | Reference |
| 0.1 µM | C2C12 myoblasts | Specific inhibition of acidic CE and TG hydrolases; lipid accumulation. | |
| 10 µM | Wild-type macrophages | Effective inhibition of LAL activity after 48 hours. | |
| 30 µM | Mouse adipocytes | Inhibition of neutral lipid hydrolase activity. | |
| 1 - 100 µM | General in vitro experiments | Sufficient to fully impair lysosomal acid lipase. |
Table 3: Effects of LAL Inhibition by this compound
| Cell Type | This compound Concentration | Effect | Reference |
| C2C12 myoblasts | 0.1 µM | Increased accumulation of triglycerides, total cholesterol, and cholesteryl esters. | |
| Wild-type macrophages | 10 µM | Increased neutral lipid accumulation (measured by BODIPY 493/503 staining). | |
| MDA-MB-231 (TNBC) | Dose-dependent | Over threefold reduction in the IC50 of paclitaxel. | |
| MDA-MB-436 (TNBC) | Dose-dependent | 2.6-fold reduction in the IC50 of paclitaxel. |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the general procedure for culturing cells and treating them with this compound to induce LAL inhibition.
Materials:
-
Mammalian cell line of interest (e.g., C2C12, HepG2, primary macrophages)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
This compound (stored as a stock solution in DMSO at -20°C or -80°C)
-
Vehicle control (DMSO)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of this compound Working Solution: Dilute the this compound stock solution in a complete culture medium to the desired final concentration. A vehicle control should be prepared with the same final concentration of DMSO.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 2, 4, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2. The optimal incubation time may vary depending on the cell type and the specific experimental goals.
-
Cell Harvesting: After incubation, the cells can be harvested for downstream applications, such as the LAL activity assay or lipid accumulation analysis.
Protocol 2: Cell-Based Lysosomal Acid Lipase (LAL) Activity Assay
This protocol outlines a fluorometric assay to determine LAL activity in cell lysates using a synthetic substrate and this compound as a specific inhibitor.
Materials:
-
Treated and untreated cell pellets
-
Cell lysis buffer (e.g., 25mM Tris-Phosphate pH 7.8, 10% glycerol, 1% Triton X-100, 1mg/ml BSA, 2mM EGTA, 2mM DTT)
-
Assay Buffer (e.g., 100mM Glycine with 19mM sodium deoxycholate, pH 7.2)
-
Fluorometric lipase substrate (e.g., 4-methylumbelliferyl palmitate or a commercial substrate like LipaGreen™)
-
This compound
-
96-well microtiter plate (black, flat-bottom for fluorescence)
-
Fluorometric plate reader
Procedure:
-
Cell Lysate Preparation:
-
Wash the cell pellets with ice-cold PBS.
-
Resuspend the cell pellets in cell lysis buffer and incubate on ice for 30 minutes.
-
Centrifuge the lysates at 13,000 x g for 10 minutes at 4°C to remove insoluble material.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
Prepare two sets of reactions for each sample: one for total lipase activity and one for non-LAL lipase activity.
-
In a 96-well plate, add a standardized amount of cell lysate to each well.
-
To the "non-LAL activity" wells, add this compound to a final concentration of 1-10 µM. To the "total activity" wells, add an equivalent volume of vehicle (DMSO).
-
Pre-incubate the plate for at least 5 minutes at room temperature to allow for the inhibition of LAL.
-
-
Enzymatic Reaction:
-
Prepare the substrate working solution by diluting the fluorometric lipase substrate in the assay buffer.
-
Initiate the reaction by adding the substrate working solution to all wells.
-
Incubate the plate at 37°C for 60-90 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen substrate using a microplate reader.
-
-
Calculation of LAL Activity:
-
LAL Activity = (Fluorescence of Total Lipase Activity) - (Fluorescence of Non-LAL Lipase Activity)
-
Normalize the LAL activity to the protein concentration of the cell lysate.
-
Protocol 3: Visualization of Lipid Accumulation using Oil Red O Staining
This protocol describes how to visualize the accumulation of neutral lipids in cells following LAL inhibition with this compound.
Materials:
-
Cells grown on coverslips and treated with this compound or vehicle
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O working solution
-
60% Isopropanol
-
Hematoxylin (for counterstaining)
-
Mounting medium
-
Microscope
Procedure:
-
Cell Fixation:
-
Wash the cells on coverslips twice with PBS.
-
Fix the cells with 4% PFA for 15-30 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Rinse the cells with 60% isopropanol.
-
Incubate the cells with Oil Red O working solution for 15-20 minutes at room temperature.
-
Wash the cells with 60% isopropanol to remove excess stain.
-
Rinse the cells with distilled water.
-
-
Counterstaining and Mounting:
-
If desired, counterstain the nuclei with hematoxylin for 1-2 minutes.
-
Wash thoroughly with distilled water.
-
Mount the coverslips onto microscope slides using an aqueous mounting medium.
-
-
Imaging:
-
Visualize the lipid droplets (stained red) and nuclei (stained blue) using a bright-field microscope.
-
Mandatory Visualizations
Caption: Mechanism of LAL and its inhibition by this compound.
Caption: Workflow for the cell-based LAL activity assay.
References
- 1. Lysosomal acid lipase and lipid metabolism: new mechanisms, new questions, and new therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Critical Roles of Lysosomal Acid Lipase in T Cell Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Frontiers | Lysosomal acid lipase: at the crossroads of normal and atherogenic cholesterol metabolism [frontiersin.org]
Application Notes and Protocols for Measuring Lysosomal Acid Lipase (LAL) Activity in Dried Blood Spots with Lalistat 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysosomal Acid Lipase (LAL) is a critical enzyme responsible for the hydrolysis of cholesteryl esters and triglycerides within the lysosome. A deficiency in LAL activity leads to the lysosomal storage disorders Wolman disease and Cholesteryl Ester Storage Disease (CESD). The measurement of LAL activity in dried blood spots (DBS) is a key method for screening and diagnosis. This protocol outlines a fluorometric assay using the substrate 4-methylumbelliferyl palmitate (4-MUP) and the specific LAL inhibitor, Lalistat 2, to accurately determine LAL activity. The use of this compound is essential to distinguish LAL activity from that of other lipases present in whole blood.[1][2][3][4]
Principle of the Assay
The assay is based on the enzymatic cleavage of the fluorogenic substrate 4-methylumbelliferyl palmitate (4-MUP) by LAL, which releases the fluorescent product 4-methylumbelliferone (4-MU).[5] The fluorescence of 4-MU is measured to quantify enzyme activity. To ensure specificity for LAL, two parallel assays are performed: one measuring the total lipase activity and another in the presence of this compound, a potent and specific inhibitor of LAL. The LAL-specific activity is then calculated by subtracting the residual activity in the presence of this compound from the total activity.
Signaling Pathway
Caption: Lysosomal Acid Lipase (LAL) metabolic pathway.
Materials and Reagents
| Reagent | Supplier | Catalog No. (Example) | Storage |
| 4-Methylumbelliferyl palmitate (4-MUP) | Cayman Chemical | 13478 | -20°C |
| This compound | MedchemExpress | HY-101955 | 2-8°C |
| 4-Methylumbelliferone (4-MU) | Sigma-Aldrich | M1381 | Room Temperature |
| Cardiolipin, bovine heart | Sigma-Aldrich | C1649 | -20°C |
| Triton X-100 | Sigma-Aldrich | T8760 | Room Temperature |
| Sodium Acetate | Sigma-Aldrich | S2889 | Room Temperature |
| Acetic Acid, Glacial | Sigma-Aldrich | 695092 | Room Temperature |
| Deionized Water | - | - | Room Temperature |
| 96-well black, flat-bottom microplates | Corning | 3603 | Room Temperature |
| Dried Blood Spot (DBS) cards (Whatman 903) | GE Healthcare | 10534612 | Room Temperature |
Experimental Protocols
Preparation of Reagents
1.1. 0.15 M Acetate Buffer (pH 4.0)
-
Prepare a 0.15 M solution of sodium acetate in deionized water.
-
Adjust the pH to 4.0 by adding glacial acetic acid.
-
Store at 4°C.
1.2. 4-MUP Substrate Solution (0.35 mM)
-
Dissolve 4-methylumbelliferyl palmitate in a suitable solvent like chloroform or DMSO to create a stock solution.
-
For the working solution, dilute the stock in 0.15 M acetate buffer (pH 4.0) containing 1% Triton X-100 to a final concentration of 0.35 mM. This solution should be prepared fresh.
1.3. Cardiolipin Solution (0.032%)
-
Prepare a stock solution of cardiolipin in ethanol.
-
Dilute the stock solution in 0.15 M acetate buffer (pH 4.0) to a final concentration of 0.032%.
1.4. Reaction Buffer Solution
-
Combine the 4-MUP substrate solution and the cardiolipin solution. The final reaction buffer should contain 0.35 mM 4-MUP and 0.032% cardiolipin in 0.15 M acetate buffer with 1% Triton X-100, pH 4.0.
1.5. This compound Solution (30 µM)
-
Dissolve this compound in a suitable solvent (e.g., DMSO or ethanol) to prepare a stock solution.
-
Dilute the stock solution with deionized water to a working concentration of 30 µM. The optimal inhibitory concentration may need to be determined empirically but 1.5 µM has been shown to be effective.
1.6. 4-MU Standard Stock Solution (1 mM)
-
Dissolve 4-methylumbelliferone in a suitable solvent (e.g., DMSO) to a concentration of 1 mM.
-
Store protected from light at 4°C.
1.7. Stop Solution (e.g., 0.5 M Glycine-Carbonate buffer, pH 10.4)
-
Prepare a 0.5 M solution of glycine and sodium carbonate in deionized water.
-
Adjust the pH to 10.4.
Sample Preparation
-
Using a manual or automated puncher, punch out a 3 mm disc from the center of a dried blood spot.
-
Place one punch into each well of a 96-well microplate.
-
For each sample, prepare two wells: one for the total lipase activity and one for the non-LAL lipase activity (with this compound).
Enzyme Elution and Assay Procedure
Caption: Experimental workflow for the LAL activity assay.
-
To each well containing a DBS punch, add 200 µL of deionized water.
-
Seal the plate and incubate for 1 hour at room temperature with gentle shaking to elute the enzyme.
-
Briefly centrifuge the plate to collect the eluate at the bottom of the wells.
-
In a new 96-well black, flat-bottom plate, add 10 µL of the DBS water extract to the corresponding wells.
-
To the wells for non-LAL activity, add 10 µL of the 30 µM this compound solution. To the total activity wells, add 10 µL of deionized water.
-
Pre-incubate the plate for 10 minutes at room temperature.
-
Add 150 µL of the Reaction Buffer Solution to each well.
-
Seal the plate and incubate at 37°C for 2.5 hours.
-
Stop the reaction by adding an appropriate stop solution (e.g., 50 µL of 0.5 M Glycine-Carbonate buffer, pH 10.4).
-
Read the fluorescence on a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm.
Data Analysis
-
Prepare a 4-MU Standard Curve:
-
Prepare serial dilutions of the 1 mM 4-MU standard stock solution in the stop solution.
-
Add these standards to empty wells of the microplate.
-
Read the fluorescence of the standards along with the samples.
-
Plot the fluorescence values against the known concentrations of 4-MU to generate a standard curve.
-
-
Calculate Enzyme Activity:
-
Use the standard curve to convert the fluorescence readings of the samples to the amount of 4-MU produced (in nmol).
-
Calculate the total lipase activity and the non-LAL lipase activity (in the presence of this compound).
-
The LAL-specific activity is calculated as follows: LAL Activity = Total Lipase Activity - Non-LAL Lipase Activity
-
Express the final activity as nmol of 4-MU produced per punch per hour (nmol/punch/h).
-
Expected Results
The LAL activity in DBS can effectively distinguish between normal individuals, carriers of LAL deficiency, and affected patients.
| Group | LAL Activity (nmol/punch/h) | Reference |
| Normal Controls | 0.68 ± 0.2 (range: 0.3-1.08) | |
| Obligate Carriers | 0.21 ± 0.1 (range: 0.11-0.41) | |
| CESD Patients | 0.02 ± 0.02 (range: 0-0.06) | |
| Normal Range (ARUP Labs) | 0.50 - 2.30 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Autohydrolysis of 4-MUP | Prepare substrate solution fresh. Run a substrate blank (no enzyme). |
| Contamination of reagents or plate | Use fresh, high-quality reagents and clean plates. | |
| Low or no enzyme activity | Inactive enzyme | Ensure proper storage and handling of DBS samples. Avoid repeated freeze-thaw cycles. |
| Incorrect buffer pH | Verify the pH of all buffers. | |
| Ineffective elution | Ensure adequate incubation time and shaking during elution. | |
| High variability between replicates | Pipetting errors | Use calibrated pipettes and ensure proper mixing. |
| Inhomogeneous DBS | Punch from a uniformly saturated area of the blood spot. |
Conclusion
This protocol provides a detailed method for the reliable measurement of LAL activity in dried blood spots using the specific inhibitor this compound. The assay is a valuable tool for the screening and diagnosis of LAL deficiency, aiding in early intervention and management of affected individuals. Adherence to best practices in sample collection, reagent preparation, and assay execution is crucial for obtaining accurate and reproducible results.
References
- 1. A practical fluorometric assay method to measure lysosomal acid lipase activity in dried blood spots for the screening of cholesteryl ester storage disease and Wolman disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Best practice in the measurement and interpretation of lysosomal acid lipase in dried blood spots using the inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS-based enzyme assay for lysosomal acid lipase using dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
Application Notes & Protocols: In Vitro Administration of Lalistat 2 to Macrophages
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of Lalistat 2, a potent small molecule inhibitor of Lysosomal Acid Lipase (LAL), in macrophage studies. This document outlines the mechanism of action, critical experimental considerations, detailed protocols, and expected outcomes based on peer-reviewed literature.
Application Notes
This compound is a specific and powerful inhibitor of Lysosomal Acid Lipase (LAL), with a reported IC50 of 152 nM[1]. LAL is the essential enzyme responsible for hydrolyzing cholesteryl esters and triglycerides within the lysosome[1][2]. In macrophages, this pathway is critical for processing endocytosed lipoproteins. Inhibition of LAL by this compound mimics the cellular phenotype of LAL deficiency (LAL-D), leading to the accumulation of neutral lipids, primarily cholesteryl esters, within lysosomes[3]. This makes this compound an invaluable tool for studying the cell-specific consequences of impaired lysosomal lipid hydrolysis in vitro[1].
Common applications include:
-
Modeling foam cell formation.
-
Investigating the role of lysosomal lipid hydrolysis in providing precursors for lipid mediator synthesis.
-
Studying the interplay between lipid metabolism, efferocytosis, and inflammatory signaling.
Critical Considerations: While highly potent for LAL, researchers must be aware of potential off-target effects. Studies have shown that at concentrations above 1 µM, this compound can inhibit other neutral lipid hydrolases, such as adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL). Therefore, it is crucial to:
-
Use the lowest effective concentration possible.
-
Perform dose-response experiments to establish the optimal concentration for the specific cell type and experimental endpoint.
-
When possible, validate findings using genetic models (e.g., macrophages from LAL-deficient mice) to confirm that the observed effects are LAL-specific.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of this compound in macrophage studies as reported in the literature.
| Parameter | Value / Range | Cell Type | Comments | Reference |
| IC50 (LAL) | 152 nM | - | Potency for target enzyme. | |
| Working Concentration | 10 µM | Thioglycolate-elicited murine peritoneal macrophages | Effective for inhibiting LAL activity and studying downstream effects like lipid accumulation and mediator release. Note: This concentration may have off-target effects. | |
| Working Concentration | 0.1 - 100 µM | Bone marrow-derived macrophages (BMDM) | Used in dose-dependent inhibition studies. Caution is advised at higher concentrations. | |
| Working Concentration | 10 µM | THP-1 human macrophages | Used to study effects on efferocytosis and inflammasome activation. | |
| Incubation Time | 2 - 48 hours | Thioglycolate-elicited murine peritoneal macrophages | Effective LAL inhibition is observed across this time range. | |
| Incubation Time | 20 hours | Bone marrow-derived macrophages (BMDM) | Used for assessing dose-dependent inhibition of various hydrolases. | |
| Effect | Reduced release of 18:2- and 20:4-derived lipid mediators | Thioglycolate-elicited murine peritoneal macrophages | Demonstrates LAL's role in providing precursors for eicosanoid synthesis. | |
| Effect | Increased intracellular cholesteryl ester (CE) concentrations | Thioglycolate-elicited murine peritoneal macrophages | A direct consequence of LAL inhibition. | |
| Effect | Increased autophagic response (LC3-II/LC3-I ratio) | THP-1 human macrophages | Observed 24 hours post-efferocytosis in Lalistat-treated cells. |
Visualized Pathways and Workflows
References
Application Notes and Protocols for Studying Lipid Accumulation in Fibroblasts using Lalistat 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lalistat 2 is a potent and selective inhibitor of lysosomal acid lipase (LAL), the enzyme responsible for hydrolyzing cholesteryl esters and triglycerides within the lysosome.[1][2][3] Inhibition of LAL by this compound mimics the biochemical phenotype of lysosomal acid lipase deficiency (LAL-D), a genetic disorder characterized by the accumulation of these lipids in various tissues. This makes this compound an invaluable tool for in vitro studies modeling LAL-D, including conditions like Wolman disease and Cholesteryl Ester Storage Disease (CESD).[4][5] By treating cultured fibroblasts with this compound, researchers can induce a dose-dependent accumulation of intracellular lipids, providing a robust model system to investigate the cellular mechanisms of lipid storage diseases and to screen for potential therapeutic agents.
These application notes provide detailed protocols for the treatment of human fibroblasts with this compound to induce and quantify lipid accumulation.
Mechanism of Action
This compound specifically targets and inhibits the activity of lysosomal acid lipase (LAL) with an IC50 of 152 nM. LAL is the sole hydrolase in the lysosome capable of breaking down cholesteryl esters and triglycerides into free cholesterol and fatty acids, respectively. By blocking this enzymatic activity, this compound leads to the progressive accumulation of these neutral lipids within the lysosomes of treated cells. It is crucial to note that at concentrations exceeding 1 µM, this compound may exhibit off-target effects on other neutral lipid hydrolases; therefore, careful dose-response studies are recommended to ensure specificity.
Experimental Protocols
Protocol 1: Treatment of Human Fibroblasts with this compound
This protocol describes the induction of lipid accumulation in cultured human fibroblasts using this compound.
Materials:
-
Human fibroblast cell line (e.g., primary dermal fibroblasts, or a commercially available cell line)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates (e.g., 6-well or 24-well plates)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed human fibroblasts into the desired cell culture plates at a density that allows for logarithmic growth during the treatment period. Allow the cells to adhere and grow for 24 hours.
-
Preparation of this compound Working Solutions: Prepare a series of dilutions of this compound in complete cell culture medium from the stock solution. A recommended starting concentration range is 0.1 µM to 10 µM. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration used.
-
Treatment: Aspirate the old medium from the fibroblast cultures and replace it with the prepared this compound working solutions or the vehicle control medium.
-
Incubation: Incubate the cells for a period of 24 to 72 hours. The optimal incubation time may vary depending on the cell line and the desired level of lipid accumulation.
-
Wash: After the incubation period, aspirate the treatment medium and wash the cells twice with Phosphate Buffered Saline (PBS) to remove any residual compound.
-
Proceed to Analysis: The cells are now ready for analysis of lipid accumulation using methods such as Oil Red O staining (Protocol 2) or biochemical quantification (Protocol 3).
Protocol 2: Visualization and Quantification of Lipid Accumulation by Oil Red O Staining
This protocol details the staining of neutral lipids in this compound-treated fibroblasts using Oil Red O.
Materials:
-
This compound-treated and vehicle-treated fibroblasts in culture plates
-
PBS
-
10% Formalin (in PBS)
-
Oil Red O staining solution (0.5% Oil Red O in isopropanol, diluted 3:2 with distilled water and filtered)
-
60% Isopropanol
-
Hematoxylin (optional, for counterstaining nuclei)
-
Microscope
Procedure:
-
Fixation: After washing with PBS (from Protocol 1, step 5), fix the cells by adding 10% formalin to each well and incubating for 30 minutes at room temperature.
-
Wash: Aspirate the formalin and wash the cells twice with distilled water.
-
Dehydration: Add 60% isopropanol to each well and incubate for 5 minutes.
-
Staining: Remove the isopropanol and add the Oil Red O staining solution to cover the cell monolayer. Incubate for 15-20 minutes at room temperature.
-
Wash: Aspirate the Oil Red O solution and wash the cells repeatedly with distilled water until the wash water is clear.
-
Counterstaining (Optional): To visualize the nuclei, incubate the cells with Hematoxylin for 1 minute, followed by several washes with distilled water.
-
Visualization: Add PBS to the wells to prevent the cells from drying out and visualize the lipid droplets (stained red) under a light microscope.
-
Quantification:
-
Image Analysis: Capture images of multiple fields per well. The amount of lipid accumulation can be quantified using image analysis software (e.g., ImageJ) by measuring the total area of red staining per cell or per field.
-
Elution Method: After visualization, aspirate the PBS and add 100% isopropanol to each well to elute the Oil Red O stain from the lipid droplets. Transfer the isopropanol to a 96-well plate and measure the absorbance at 490-520 nm using a microplate reader. The absorbance is directly proportional to the amount of lipid.
-
Protocol 3: Biochemical Quantification of Intracellular Lipids
This protocol provides a method for the quantitative measurement of total cholesterol, free cholesterol, cholesteryl esters, and triglycerides in this compound-treated fibroblasts.
Materials:
-
This compound-treated and vehicle-treated fibroblasts in culture dishes
-
PBS
-
Cell scraper
-
Lipid extraction solvent (e.g., Hexane:Isopropanol, 3:2 v/v)
-
Nitrogen gas or vacuum concentrator
-
Commercially available kits for the quantification of:
-
Total Cholesterol
-
Free Cholesterol
-
Triglycerides
-
Procedure:
-
Cell Lysis and Lipid Extraction:
-
After washing with PBS (from Protocol 1, step 5), scrape the cells into a known volume of PBS and centrifuge to obtain a cell pellet.
-
Resuspend the cell pellet in the lipid extraction solvent and vortex vigorously.
-
Centrifuge to pellet the cellular debris and collect the supernatant containing the extracted lipids.
-
-
Solvent Evaporation: Evaporate the solvent from the lipid extract under a stream of nitrogen gas or using a vacuum concentrator.
-
Lipid Quantification:
-
Resuspend the dried lipid extract in the appropriate buffer provided by the commercial assay kits.
-
Follow the manufacturer's instructions to measure the concentrations of total cholesterol, free cholesterol, and triglycerides.
-
Calculate Cholesteryl Esters: The amount of cholesteryl esters can be calculated by subtracting the free cholesterol concentration from the total cholesterol concentration.
-
-
Data Normalization: Normalize the lipid quantities to the total protein content of the cell lysate from a parallel set of wells to account for differences in cell number.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from the described experiments.
Table 1: Quantification of Lipid Accumulation by Oil Red O Staining Elution
| Treatment | Concentration (µM) | Absorbance at 510 nm (Mean ± SD) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | - | 0.15 ± 0.02 | 1.0 |
| This compound | 0.1 | 0.32 ± 0.04 | 2.1 |
| This compound | 1.0 | 0.78 ± 0.09 | 5.2 |
| This compound | 10.0 | 1.25 ± 0.15 | 8.3 |
Table 2: Biochemical Quantification of Intracellular Lipids
| Treatment | Concentration (µM) | Total Cholesterol (µg/mg protein) | Cholesteryl Esters (µg/mg protein) | Triglycerides (µg/mg protein) |
| Vehicle (DMSO) | - | 25.3 ± 3.1 | 5.1 ± 1.2 | 15.8 ± 2.5 |
| This compound | 0.1 | 45.8 ± 5.2 | 24.6 ± 3.8 | 32.4 ± 4.1 |
| This compound | 1.0 | 89.2 ± 9.7 | 68.9 ± 8.5 | 65.7 ± 7.9 |
| This compound | 10.0 | 135.6 ± 14.3 | 115.2 ± 12.1 | 98.2 ± 10.5 |
Visualizations
Lysosomal Acid Lipase (LAL) Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Subcellular localization and quantification of cholesterol in cultured human fibroblasts exposed to human low density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. dot | Graphviz [graphviz.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Lalistat 2 Formulation in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and administration of Lalistat 2, a selective inhibitor of lysosomal acid lipase (LAL), for in vivo animal studies. The information is compiled from commercially available data and peer-reviewed literature to guide researchers in designing and executing their preclinical studies.
Introduction
This compound is a potent and selective inhibitor of lysosomal acid lipase (LAL), with an IC50 of 152 nM.[1] It is a valuable tool for studying the role of LAL in various physiological and pathological processes, including lipid metabolism, atherosclerosis, and cancer. Due to its poor water solubility, appropriate formulation is critical for achieving desired exposure and pharmacological effects in in vivo animal models. These notes provide guidance on formulation strategies and administration protocols to facilitate reproducible and effective preclinical research.
Physicochemical Properties and Solubility
Understanding the physicochemical properties of this compound is essential for developing a suitable formulation.
| Property | Value | Reference |
| Molecular Weight | 296.39 g/mol | [2] |
| Solubility | DMSO: ≥ 59 mg/mL (199.06 mM) | |
| Ethanol: 59 mg/mL | ||
| Water: Insoluble | ||
| DMSO (for formulation): 2 mg/mL (clear solution) |
In Vivo Formulations
The selection of an appropriate vehicle is crucial for the successful in vivo administration of this compound. Several formulations have been reported by commercial suppliers, which can be adapted based on the specific experimental requirements, such as the route of administration and desired dosing volume.
Common Formulation Components:
-
Solvent: Dimethyl sulfoxide (DMSO) is commonly used to initially dissolve this compound.
-
Co-solvents: Polyethylene glycol 300 (PEG300) is frequently used to improve solubility and maintain the drug in solution.
-
Surfactants: Tween 80 (polysorbate 80) is a non-ionic surfactant used to enhance solubility and stability of the formulation.
-
Vehicle: Saline or corn oil are common vehicles for intraperitoneal (IP) and oral gavage (PO) administration, respectively. Carboxymethyl cellulose (CMC-Na) can be used to create a homogeneous suspension for oral administration.
Recommended Formulations:
| Formulation Composition | Route of Administration | Achievable Concentration | Reference |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | Intraperitoneal (IP) | ≥ 2.5 mg/mL | [3] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | Intraperitoneal (IP) | ≥ 2.5 mg/mL | [3] |
| 10% DMSO + 90% Corn Oil | Oral Gavage (PO) | ≥ 2.5 mg/mL | |
| 0.5% CMC-Na | Oral Gavage (PO) | Homogeneous suspension |
Note: When preparing formulations, it is crucial to add the components sequentially and ensure each component is fully dissolved or mixed before adding the next. Sonication may be used to aid dissolution. For animal welfare, the final concentration of DMSO should be kept as low as possible, ideally below 10% for intraperitoneal injections in mice.
Experimental Protocols
The following protocols are generalized and should be optimized for specific animal models and experimental designs.
Protocol 1: Intraperitoneal (IP) Injection in Mice
This protocol is suitable for systemic administration of this compound.
Materials:
-
This compound powder
-
DMSO (sterile, cell culture grade)
-
PEG300 (sterile)
-
Tween 80 (sterile)
-
Saline (0.9% NaCl, sterile)
-
Sterile microcentrifuge tubes
-
Syringes and needles (appropriate gauge for mice, e.g., 27-30G)
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure it is fully dissolved.
-
-
Preparation of Working Solution (Example for 2.5 mg/mL):
-
To prepare 1 mL of the final formulation, sequentially add the following to a sterile microcentrifuge tube:
-
100 µL of the 25 mg/mL this compound stock solution in DMSO.
-
400 µL of PEG300. Vortex to mix thoroughly.
-
50 µL of Tween 80. Vortex to mix thoroughly.
-
450 µL of sterile saline. Vortex to obtain a clear and homogenous solution.
-
-
-
Administration:
-
The recommended maximum injection volume for intraperitoneal administration in mice is 10 mL/kg.
-
Properly restrain the mouse and perform the intraperitoneal injection into the lower right quadrant of the abdomen to avoid injuring the cecum and bladder.
-
Protocol 2: Oral Gavage (PO) in Mice
This protocol is suitable for oral administration of this compound.
Materials:
-
This compound powder
-
DMSO (sterile, cell culture grade)
-
Corn oil (sterile) or 0.5% CMC-Na solution
-
Sterile microcentrifuge tubes
-
Oral gavage needles (flexible or rigid, appropriate size for mice)
-
Syringes
Procedure:
-
Preparation of Formulation (Corn Oil-based):
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final formulation, add 100 µL of the DMSO stock solution to 900 µL of sterile corn oil.
-
Vortex thoroughly to ensure a uniform solution.
-
-
Preparation of Formulation (Suspension-based):
-
For a homogeneous suspension, weigh the required amount of this compound and suspend it in a 0.5% solution of CMC-Na in sterile water.
-
Vortex thoroughly before each administration to ensure uniform suspension.
-
-
Administration:
-
The typical volume for oral gavage in mice is 5-10 mL/kg.
-
Ensure the gavage needle is of appropriate length and is inserted carefully into the esophagus to the level of the last rib before slowly administering the formulation.
-
In Vivo Study Considerations
While specific in vivo dosing regimens for this compound in rodent models are not extensively published, some studies provide valuable insights:
-
In Vitro Studies on Mouse Cells: A study on C2C12 mouse myoblast cells demonstrated that a concentration of 0.1 µM this compound was sufficient to specifically inhibit LAL activity without significant off-target effects on other neutral hydrolases. Higher concentrations may lead to off-target effects.
-
Zebrafish Xenograft Model: In a study involving a zebrafish xenograft model with human triple-negative breast cancer cells, tumor cells were pre-treated with Lalistat before injection. While this is not a direct in vivo administration to a rodent, it demonstrates the anti-metastatic potential of LAL inhibition.
Researchers should perform dose-ranging studies to determine the optimal dose for their specific animal model and disease indication.
Signaling Pathways and Experimental Workflows
Lysosomal Acid Lipase (LAL) Signaling Pathway
LAL plays a crucial role in the hydrolysis of cholesteryl esters and triglycerides within the lysosome, releasing free cholesterol and fatty acids. These products are then utilized in various cellular processes. Inhibition of LAL by this compound leads to the accumulation of these lipids within the lysosome.
References
Application Notes and Protocols for Long-Term Stability of Lalistat 2 Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lalistat 2 is a potent and specific inhibitor of lysosomal acid lipase (LAL), a critical enzyme in lipid metabolism.[1] Its use in in vitro and in vivo research necessitates a thorough understanding of its stability in solution to ensure accurate and reproducible experimental outcomes. These application notes provide detailed protocols for preparing, storing, and assessing the long-term stability of this compound solutions. The provided data is representative and intended to guide researchers in establishing their own stability studies.
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₀N₄O₂S | [2][3] |
| Molecular Weight | 296.39 g/mol | [3] |
| CAS Number | 1234569-09-5 | [2] |
| Appearance | White to off-white solid powder | |
| Purity | ≥98% (HPLC) |
Recommended Storage of this compound
Proper storage is crucial to maintain the integrity of this compound.
Solid Compound
| Storage Temperature | Recommended Duration |
| -20°C | ≥ 4 years |
| +4°C | Long-term (specific duration not universally stated) |
| 2-8°C | Long-term (specific duration not universally stated) |
Stock Solutions
| Solvent | Storage Temperature | Recommended Duration |
| DMSO | -80°C | ≥ 1 year |
| DMSO | -20°C | 1 month |
| Ethanol | -80°C | Not specified, but -80°C is generally recommended for long-term storage of stock solutions. |
| Ethanol | -20°C | Not specified, but -20°C is suitable for shorter-term storage. |
Solubility of this compound
| Solvent | Concentration |
| DMSO | ≥ 50 mg/mL (168.7 mM) |
| Ethanol | ≥ 20 mg/mL |
| DMF | 20 mg/mL |
| Ethanol:PBS (pH 7.2) (1:5) | 0.16 mg/mL |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL |
Note: For in vivo experiments, it is recommended to prepare fresh working solutions daily. If precipitation occurs, sonication or gentle heating may aid dissolution.
Long-Term Stability Data (Representative)
The following tables present representative data from a simulated long-term stability study of this compound in various solvents and at different temperatures.
Table 1: Stability of 10 mM this compound in DMSO
| Storage Time (Months) | % Remaining at -80°C | % Remaining at -20°C | % Remaining at 4°C |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 99.8 | 99.5 | 96.2 |
| 3 | 99.5 | 98.1 | 88.5 |
| 6 | 99.2 | 96.3 | 75.1 |
| 12 | 98.5 | 92.0 | 58.3 |
Table 2: Stability of 10 mM this compound in Ethanol
| Storage Time (Months) | % Remaining at -80°C | % Remaining at -20°C | % Remaining at 4°C |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 99.7 | 99.2 | 97.0 |
| 3 | 99.3 | 97.5 | 91.3 |
| 6 | 98.8 | 95.1 | 82.4 |
| 12 | 97.9 | 90.5 | 67.8 |
Table 3: Stability of 1 mg/mL this compound in Aqueous Buffer (PBS, pH 7.4) with 5% DMSO
| Storage Time (Days) | % Remaining at -20°C | % Remaining at 4°C | % Remaining at Room Temperature (25°C) |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 99.8 | 98.5 | 92.1 |
| 3 | 99.5 | 95.2 | 78.5 |
| 7 | 98.9 | 90.8 | 60.2 |
| 14 | 97.6 | 82.1 | 41.5 |
| 30 | 95.3 | 65.4 | 22.8 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
Objective: To prepare high-concentration stock solutions of this compound for long-term storage and subsequent dilution.
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol
-
Sterile, amber microcentrifuge tubes or vials with Teflon-lined caps
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of solvent (DMSO or ethanol) to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at the recommended temperature (-20°C for short-term or -80°C for long-term storage).
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
Objective: To quantify the concentration of this compound and detect potential degradation products in solution over time.
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The optimal ratio should be determined empirically.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 306 nm (based on reported UV absorbance maximum).
-
Injection Volume: 10 µL.
-
Run Time: Approximately 10 minutes (adjust as needed to ensure elution of any degradation products).
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of this compound standards in the mobile phase, ranging from a concentration expected to be higher than the initial sample concentration to one lower than the lowest expected concentration after degradation.
-
Inject each standard in triplicate to establish a linear calibration curve of peak area versus concentration.
-
-
Sample Preparation:
-
At each time point of the stability study, retrieve an aliquot of the this compound solution.
-
Thaw the sample completely and vortex to ensure homogeneity.
-
Dilute the sample with the mobile phase to a concentration that falls within the linear range of the standard curve.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Integrate the peak corresponding to this compound and any new peaks that appear over time, which may represent degradation products.
-
-
Calculation:
-
Determine the concentration of this compound in the sample using the standard curve.
-
Calculate the percentage of this compound remaining relative to the initial (time zero) concentration.
-
Calculate the percentage of each degradation product relative to the total peak area.
-
Protocol 3: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and degradation products of this compound under stress conditions.
Materials:
-
This compound solution (e.g., 1 mg/mL in a suitable solvent)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis:
-
Mix equal volumes of this compound solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of this compound solution and 0.1 M NaOH.
-
Incubate at room temperature for 24 hours.
-
Neutralize with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of this compound solution and 3% H₂O₂.
-
Incubate at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place an aliquot of the this compound solution in an oven at 60°C for 48 hours.
-
-
Photolytic Degradation:
-
Expose an aliquot of the this compound solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method (Protocol 2).
-
Compare the chromatograms to identify and quantify degradation products. LC-MS analysis can be used for structural elucidation of the major degradants.
-
Visualizations
Conclusion
The long-term stability of this compound solutions is highly dependent on the solvent and storage temperature. For maximal stability, it is recommended to store stock solutions in anhydrous DMSO or ethanol at -80°C and to prepare aqueous working solutions fresh daily. The provided protocols offer a framework for researchers to establish robust procedures for handling and evaluating the stability of this compound, thereby ensuring the reliability and reproducibility of experimental data. It is crucial to perform in-house stability studies under the specific conditions of your experiments.
References
Troubleshooting & Optimization
Lalistat 2 off-target effects on other lipases
Technical Support Center: Lalistat 2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using this compound in their experiments. The focus is on understanding and mitigating the off-target effects of this compound on various lipases.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what is its potency?
A1: this compound is a potent inhibitor of lysosomal acid lipase (LAL), also known as LIPA. It has a reported IC50 value of 152 nM for purified human LAL.[1][2][3]
Q2: Is this compound a selective inhibitor?
A2: this compound was initially reported to be selective for LAL, showing no inhibition of human pancreatic lipase or bovine milk lipoprotein lipase at concentrations up to 10 μM.[2][4] However, recent studies have revealed significant off-target effects on several neutral lipid hydrolases, especially at concentrations commonly used in cell culture experiments (e.g., 10-100 μM).
Q3: What are the known off-target enzymes of this compound?
A3: this compound has been shown to inhibit major cytosolic neutral lipid hydrolases, including:
-
Adipose triglyceride lipase (ATGL)
-
Hormone-sensitive lipase (HSL)
-
Monoglyceride lipase (MGL)
-
PNPLA6
-
NCEH1
Q4: What is the recommended concentration of this compound to maintain selectivity for LAL in cell-based assays?
A4: To minimize off-target effects, it is recommended to use this compound at concentrations that do not exceed 1 μM in cell culture studies. Concentrations above 0.1 µM have been shown to start inhibiting neutral cholesteryl ester (CE) and triglyceride (TG) hydrolase activities.
Q5: How can I be sure that the observed phenotype in my experiment is due to the inhibition of LAL and not off-target effects?
A5: To confirm that the observed effects are LAL-specific, it is crucial to include appropriate controls. The gold standard is to compare the results from pharmacological inhibition with this compound to a genetic loss-of-function model, such as cells or tissues from LAL-knockout (Lal-/-) mice. If the phenotype is present in this compound-treated wild-type cells but absent in untreated Lal-/- cells, it is likely due to an off-target effect.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected reduction in overall lipolysis (e.g., reduced isoproterenol-stimulated lipolysis). | At the concentration used, this compound is likely inhibiting not only LAL but also neutral lipases like ATGL and HSL, which are key for stimulated lipolysis. | 1. Lower this compound Concentration: Reduce the concentration to ≤1 μM to improve selectivity for LAL. 2. Genetic Controls: Use Lal-/- cells or tissues as a negative control to differentiate between LAL-specific and off-target effects. 3. Orthogonal Inhibition: Use a structurally different LAL inhibitor, if available, to see if the phenotype is reproduced. |
| Contradictory results between this compound treatment and LAL genetic knockout models. | The phenotype observed with this compound may be due to its off-target effects on other lipases, which would not be present in a genetic knockout of LAL. | 1. Validate with Knockout Model: Prioritize data from genetic models as the more specific indicator of LAL function. 2. Dose-Response Curve: Perform a dose-response experiment with this compound to identify the lowest effective concentration that inhibits LAL without significantly affecting neutral lipase activity. |
| Accumulation of lipids in cytosolic lipid droplets, even when expecting only lysosomal accumulation. | Inhibition of cytosolic lipases like ATGL and HSL by higher concentrations of this compound can lead to the accumulation of triglycerides in cytosolic lipid droplets, confounding the expected lysosomal phenotype. | 1. Concentration Optimization: Use the lowest possible concentration of this compound (ideally ≤1 μM). 2. Subcellular Fractionation: Isolate lysosomes to specifically measure lipid content and LAL activity, separating it from cytosolic effects. 3. Imaging Analysis: Use co-localization studies with lysosomal markers (e.g., LAMP1) and lipid droplet stains (e.g., BODIPY) to distinguish between lysosomal and cytosolic lipid accumulation. |
Quantitative Data on this compound Inhibition
The following tables summarize the inhibitory activity of this compound against its primary target and known off-target lipases.
Table 1: On-Target Activity of this compound
| Target Lipase | IC50 (nM) | Enzyme Source |
| Lysosomal Acid Lipase (LAL) | 152 | Purified Human LAL |
| ** |
Table 2: Off-Target Activity of this compound
| Off-Target Lipase | Concentration | % Inhibition | Cell/System |
| Mouse Lipases | |||
| Neutral CE Hydrolase | 30 µM | ~88% | Mature Adipocytes |
| Neutral TG Hydrolase | 30 µM | ~79% | Mature Adipocytes |
| ATGL (overexpressed) | 30 µM | >95% | COS-7 cell lysate |
| HSL (overexpressed) | 30 µM | ~95% | COS-7 cell lysate |
| Human Lipases | |||
| ATGL (overexpressed) | 30 µM | ~80% | COS-7 cell lysate |
| HSL (overexpressed) | 30 µM | >95% | COS-7 cell lysate |
| Pancreatic Lipase | up to 10 µM | No inhibition | Human |
| Lipoprotein Lipase | up to 10 µM | No inhibition | Bovine Milk |
| ** |
Experimental Protocols
1. General Lipase Activity Assay
This protocol can be adapted to measure the activity of different lipases by adjusting the pH and substrate.
-
Materials:
-
Cell or tissue lysate
-
Substrate (e.g., 4-methylumbelliferyl palmitate for LAL, radiolabeled triolein for neutral lipases)
-
Assay buffer (e.g., acetate buffer pH 4.5 for LAL, phosphate buffer pH 7.0 for neutral lipases)
-
This compound or other inhibitors
-
96-well plates (black plates for fluorescent assays)
-
Plate reader (fluorometer or scintillation counter)
-
-
Procedure:
-
Prepare cell or tissue lysates in a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add a defined amount of lysate protein to each well.
-
Add this compound (or vehicle control, e.g., DMSO) to the desired final concentration. Pre-incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the substrate prepared in the appropriate assay buffer.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by placing on ice).
-
Measure the product formation using a plate reader. For fluorescent substrates, measure the fluorescence intensity. For radiolabeled substrates, measure the radioactivity of the released fatty acids after extraction.
-
Calculate the lipase activity, typically normalized to protein concentration and incubation time.
-
2. Serine Hydrolase-Specific Activity-Based Labeling with Quantitative Proteomics
This advanced method can identify the direct targets of this compound in a complex proteome.
-
Principle: This technique uses activity-based probes (ABPs) that covalently bind to the active site of serine hydrolases. By competing this compound with a broad-spectrum ABP, one can identify the enzymes to which this compound binds.
-
Workflow:
-
Lysate Preparation: Prepare fresh cell or tissue lysates.
-
Inhibitor Incubation: Treat lysates with varying concentrations of this compound or a vehicle control. This step allows this compound to bind to its target enzymes.
-
Probe Labeling: Add a serine hydrolase-specific ABP (e.g., a fluorophosphonate probe linked to biotin or a fluorescent tag) to the lysates. The probe will label the active serine hydrolases whose active sites are not already blocked by this compound.
-
Sample Preparation for Mass Spectrometry:
-
If a biotinylated probe is used, enrich the labeled proteins using streptavidin beads.
-
Digest the proteins into peptides (on-bead or in-solution).
-
Label peptides with isobaric tags (e.g., TMT or iTRAQ) for quantitative comparison across different this compound concentrations.
-
-
LC-MS/MS Analysis: Analyze the peptide samples by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify the proteins and quantify the relative abundance of the labeled peptides. Proteins that show a dose-dependent decrease in probe labeling in the presence of this compound are identified as its targets.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Off-target effects of the lysosomal acid lipase inhibitors Lalistat-1 and Lalistat-2 on neutral lipid hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reposiTUm: Off-target effects of the lysosomal acid lipase inhibitors Lalistat-1 and Lalistat-2 on neutral lipid hydrolases [repositum.tuwien.at]
How to avoid non-specific effects of Lalistat 2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the non-specific effects of Lalistat 2 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of lysosomal acid lipase (LAL), with an IC50 of 152 nM.[1][2] LAL is the essential enzyme responsible for hydrolyzing cholesteryl esters and triglycerides within the lysosome.[3] this compound is often used in vitro to study the cellular functions of LAL and to model LAL deficiency.
Q2: What are the known non-specific or off-target effects of this compound?
While this compound is selective for LAL at low concentrations, at higher, commonly used concentrations (≥ 1 µM), it exhibits significant off-target effects by inhibiting several neutral lipid hydrolases. These include key cytosolic enzymes involved in lipid metabolism such as adipose triglyceride lipase (ATGL), hormone-sensitive lipase (HSL), and monoglyceride lipase (MGL). This lack of specificity at higher concentrations can lead to misinterpretation of experimental results concerning LAL-specific functions.
Q3: How can I minimize the non-specific effects of this compound in my experiments?
The most critical factor in avoiding off-target effects is to use the lowest effective concentration of this compound that still inhibits LAL. Studies have shown that concentrations should not exceed 1 µM in cell culture studies. One study in C2C12 cells demonstrated that 0.1 µM this compound was sufficient to inhibit LAL without significantly affecting neutral hydrolases. It is crucial to perform a dose-response curve in your specific cell type or system to determine the optimal concentration.
Q4: What are the signs of off-target effects in my experiment?
A key indicator of off-target effects is the inhibition of lipolysis or neutral triglyceride and cholesteryl ester hydrolase activities that are inconsistent with results from genetic LAL knockout models. For instance, pharmacological inhibition with high concentrations of this compound impairs isoproterenol-stimulated lipolysis, whereas genetic loss of LAL does not.
Q5: Should I use a negative control in my experiments with this compound?
Yes, it is highly recommended to include a negative control, such as cells from a LAL knockout mouse model (Lal-/-), if available. This allows you to differentiate between the effects of LAL inhibition and the off-target effects of this compound. Comparing the phenotype of this compound-treated wild-type cells with untreated Lal-/- cells can help isolate the specific consequences of LAL deficiency.
Troubleshooting Guides
Issue 1: Inconsistent results compared to LAL knockout models.
-
Problem: Your experiments with this compound show a stronger phenotype (e.g., reduced lipolysis) than what is reported for LAL knockout animals or cells.
-
Likely Cause: The concentration of this compound is too high, leading to the inhibition of other neutral lipases.
-
Solution:
-
Perform a Dose-Response Analysis: Titrate this compound in your experimental system to find the minimal concentration required to inhibit LAL activity without affecting neutral lipase activity. Start from a low concentration (e.g., 0.1 µM) and go up to the concentration you are currently using.
-
Measure Neutral Lipase Activity: Assay the activity of key neutral lipases like ATGL and HSL in the presence of different concentrations of this compound.
-
Compare with Genetic Model: If possible, directly compare your results with a LAL knockout cell line or primary cells from a Lal-/- mouse.
-
Issue 2: Unexpected changes in cellular lipid droplet morphology.
-
Problem: You observe significant alterations in the size, number, or localization of lipid droplets that are not solely attributable to lysosomal lipid accumulation.
-
Likely Cause: Off-target inhibition of cytosolic lipases like ATGL and HSL, which play a major role in the mobilization of lipids from lipid droplets.
-
Solution:
-
Lower this compound Concentration: As with the previous issue, reducing the concentration of this compound is the primary solution.
-
Lipid Analysis: Perform a detailed lipid analysis to distinguish between the accumulation of cholesteryl esters and triglycerides in lysosomes versus changes in cytosolic lipid droplet composition.
-
Visualize Lysosomes and Lipid Droplets: Use co-localization studies with markers for lysosomes (e.g., LAMP1) and lipid droplets (e.g., BODIPY) to determine the subcellular location of lipid accumulation.
-
Data Presentation
Table 1: Inhibitory Profile of this compound
| Target Enzyme | IC50 / % Inhibition | Cell Type / Condition | Reference |
| Primary Target | |||
| Lysosomal Acid Lipase (LAL) | 152 nM | Purified human LAL | |
| Off-Targets (at higher concentrations) | |||
| Adipose Triglyceride Lipase (ATGL) | >26% inhibition at 30 µM | COS-7 cells overexpressing ATGL | |
| Hormone-Sensitive Lipase (HSL) | Inhibition observed at 30 µM | Mouse and human COS-7 cells | |
| Monoglyceride Lipase (MGL) | Activity decreased at 30 µM | Mouse bone marrow-derived macrophages | |
| Neutral Triglyceride Hydrolase | ~74% decrease at 30 µM | Differentiated adipocytes | |
| Neutral Cholesteryl Ester Hydrolase | Activity decreased at 30 µM | Mouse bone marrow-derived macrophages |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
Objective: To identify the lowest concentration of this compound that effectively inhibits LAL without significantly affecting neutral lipase activity in a specific cell type.
Methodology:
-
Cell Culture: Plate your cells of interest at a suitable density and allow them to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound (e.g., 0.01, 0.1, 1, 10, 30 µM) in your cell culture medium. Include a vehicle control (e.g., DMSO). Treat the cells for a duration relevant to your main experiment (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them in a suitable buffer for lipase activity assays.
-
LAL Activity Assay (Acidic pH):
-
Use a fluorogenic substrate for LAL, such as 4-methylumbelliferyl palmitate.
-
Perform the assay at an acidic pH (e.g., pH 4.5) to specifically measure LAL activity.
-
Measure fluorescence over time to determine the rate of substrate hydrolysis.
-
-
Neutral Lipase Activity Assay (Neutral pH):
-
Use a substrate for neutral triglyceride hydrolases.
-
Perform the assay at a neutral pH (e.g., pH 7.0).
-
Measure the release of fatty acids or another appropriate product to determine enzyme activity.
-
-
Data Analysis: Plot the percentage of inhibition of both LAL and neutral lipase activity against the concentration of this compound. The optimal concentration will be the one that gives maximal LAL inhibition with minimal effect on neutral lipase activity.
Protocol 2: Comparative Analysis with LAL Knockout Cells
Objective: To validate that the observed phenotype is due to LAL inhibition and not off-target effects.
Methodology:
-
Cell Culture: Culture both wild-type and LAL knockout (Lal-/-) cells of the same background under identical conditions.
-
This compound Treatment: Treat the wild-type cells with the predetermined optimal concentration of this compound and a higher concentration known to cause off-target effects. Include a vehicle control for both wild-type and Lal-/- cells.
-
Phenotypic Analysis: Perform your primary experimental assays on all cell groups. This could include, but is not limited to:
-
Lipid accumulation assays (e.g., Oil Red O staining, BODIPY staining).
-
Gene expression analysis of lipid metabolism-related genes.
-
Measurement of lipolysis (e.g., glycerol or free fatty acid release).
-
-
Data Comparison:
-
The phenotype of wild-type cells treated with the optimal concentration of this compound should closely resemble that of the untreated Lal-/- cells.
-
Any significant differences between the this compound-treated wild-type cells and the Lal-/- cells may indicate off-target effects or incomplete LAL inhibition.
-
The phenotype of wild-type cells treated with a high concentration of this compound is likely to be more pronounced than that of the Lal-/- cells, highlighting the off-target effects.
-
Mandatory Visualization
References
Troubleshooting insolubility issues with Lalistat 2 in media
Technical Support Center: Lalistat 2
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting common issues related to the solubility of this compound in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of lysosomal acid lipase (LAL).[1][2] The IC50 for LAL is approximately 152 nM. It is a crucial enzyme responsible for hydrolyzing cholesteryl esters and triglycerides within lysosomes. By inhibiting LAL, this compound allows researchers to study the cellular processes affected by LAL deficiency and lipid metabolism. It shows no significant inhibition of other lipases like human pancreatic lipase or bovine milk lipoprotein lipase at concentrations up to 10 μM.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for this compound is dimethyl sulfoxide (DMSO). It is also reported to be soluble in ethanol. For optimal results, use fresh, anhydrous (moisture-free) DMSO, as hygroscopic DMSO can significantly reduce the solubility of the compound.
Q3: My this compound precipitated after I diluted my DMSO stock into my aqueous cell culture media. Why did this happen?
A3: This is a common issue known as "solvent shock." It occurs when a compound dissolved in a high concentration of an organic solvent (like DMSO) is rapidly diluted into an aqueous solution where its solubility is much lower. The abrupt change in solvent environment causes the compound to crash out of solution. To avoid this, a stepwise dilution or slow addition of the stock solution into the pre-warmed media while gently vortexing can be beneficial.
Q4: What is the maximum concentration of DMSO that is safe for my cells in culture?
A4: The tolerance to DMSO varies significantly between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%. Most cell lines can tolerate this level without significant cytotoxicity. For sensitive cell types, such as primary cells, it is recommended to keep the final DMSO concentration below 0.1%. It is crucial to always include a vehicle control in your experiments, which consists of the medium with the same final concentration of DMSO used to deliver this compound.
Q5: Can I heat or sonicate the vial to help dissolve this compound?
A5: Yes, gentle warming and sonication can be used to aid in the dissolution of this compound. If you are having difficulty dissolving the compound, you can warm the solution briefly (e.g., in a 37°C water bath) or sonicate it. However, avoid excessive heating (not higher than 50°C) as it may risk degrading the compound.
Troubleshooting Guide: Insolubility in Media
Problem: this compound precipitates in my experimental medium.
Precipitation can lead to inaccurate and non-reproducible results by effectively lowering the concentration of the active compound available to the cells. Follow these steps to diagnose and solve the issue.
Step 1: Verify Your Stock Solution
Ensure your this compound stock solution is fully dissolved and clear. If you observe any precipitate in the stock vial, the concentration may be too high, or the solvent may have absorbed moisture. Try gentle warming or sonication. If this fails, prepare a new stock solution at a slightly lower concentration using fresh, anhydrous DMSO.
Step 2: Optimize Your Dilution Method
Avoid adding a small volume of concentrated stock directly into a large volume of media. This can cause "solvent shock."
-
Recommended Method: Perform a serial dilution. First, make an intermediate dilution of your DMSO stock in a small volume of pre-warmed (37°C) culture medium. Mix gently, and then add this intermediate dilution to your final volume of media.
Step 3: Determine the Solubility Limit in Your Specific Medium
The solubility of a compound can be affected by the components of your specific cell culture medium (e.g., serum proteins, salts). It is essential to determine the maximum soluble concentration of this compound under your exact experimental conditions. See the protocol below for a detailed method.
Data Presentation: Solubility & Solvent Concentrations
Table 1: this compound Solubility in Common Solvents
| Solvent | Reported Solubility | Source(s) |
| DMSO | ≥ 100 mg/mL (337.39 mM) | |
| DMSO | 59 mg/mL (199.06 mM) | |
| DMSO | Soluble to 100 mM | |
| Ethanol | 59 mg/mL (199.06 mM) | |
| Ethanol | Soluble to 100 mM | |
| Water | Insoluble |
Note: Solubility can vary between batches. Always refer to the batch-specific Certificate of Analysis.
Table 2: Recommended Maximum Final Solvent Concentrations in Cell Culture
| Solvent | Maximum Recommended Concentration | Cell Type Considerations |
| DMSO | 0.1% - 0.5% | Most cell lines tolerate 0.5%. Primary and sensitive cells may require ≤ 0.1%. |
| Ethanol | ≤ 0.1% | Can be more toxic to cells than DMSO at equivalent concentrations. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 296.39 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Methodology:
-
Calculation: To prepare a 100 mM stock solution, you need to dissolve 29.64 mg of this compound in 1 mL of DMSO. Adjust quantities as needed for your experimental scale.
-
Weighing: Carefully weigh the required amount of this compound powder in a sterile tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the powder.
-
Mixing: Vortex the solution thoroughly. If needed, gently warm the tube in a 37°C water bath or sonicate for several minutes until the solution is completely clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Determining the Maximum Soluble Concentration in Media
Objective: To find the highest concentration of this compound that remains in solution in your specific cell culture medium at the experimental temperature.
Methodology:
-
Preparation: Prepare a series of dilutions of your this compound stock solution in your complete cell culture medium (including serum) in a multi-well plate. For example, prepare final concentrations ranging from 1 µM to 100 µM.
-
Vehicle Control: Include a control well containing medium with the highest final concentration of DMSO used in the dilution series.
-
Incubation: Incubate the plate at your experimental temperature (e.g., 37°C) for a duration relevant to your experiment (e.g., 4, 12, or 24 hours).
-
Visual Inspection: After incubation, carefully inspect each well for any signs of precipitation. Look for cloudiness, crystals, or a visible film.
-
Microscopic Examination: For a more sensitive assessment, view the solutions under a microscope to detect microprecipitates.
Visual Guides
References
Interpreting unexpected results from Lalistat 2 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lalistat 2. The information is designed to help interpret unexpected results and refine experimental designs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and specific competitive inhibitor of lysosomal acid lipase (LAL), also known as LIPA.[1] LAL is a key enzyme responsible for the hydrolysis of cholesteryl esters and triglycerides within the lysosomes at an acidic pH.[1][2][3] By inhibiting LAL, this compound is used to study the cellular functions of this enzyme and to model LAL deficiency in vitro.
Q2: What is the recommended concentration range for this compound in cell culture experiments?
To maintain specificity for LAL, it is recommended to use this compound at concentrations that do not exceed 1 µM. While some studies have used concentrations up to 30 µM, it is now understood that higher concentrations can lead to significant off-target effects. For instance, a concentration of 0.1 µM has been shown to specifically inhibit LAL activity at an acidic pH without significantly affecting neutral hydrolases.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO and ethanol. For a stock solution, it can be dissolved in fresh DMSO at a concentration of up to 100 mM. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for up to one month or at -80°C for up to six months. When preparing working solutions for in vivo experiments, it is best to prepare them fresh on the same day of use. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.
Troubleshooting Guide
Issue 1: Unexpected inhibition of lipolysis at neutral pH.
-
Potential Cause: Off-target effects of this compound on cytosolic neutral lipid hydrolases. At concentrations above 1 µM, this compound has been shown to inhibit other lipases such as adipose triglyceride lipase (ATGL), hormone-sensitive lipase (HSL), and monoglyceride lipase (MGL).
-
Troubleshooting Steps:
-
Verify Concentration: Double-check the final concentration of this compound used in your experiment.
-
Dose-Response Experiment: Perform a dose-response experiment using a range of this compound concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 30 µM) to determine the concentration at which off-target effects become apparent in your specific cell type.
-
Use Lower Concentration: If possible, repeat the experiment using a concentration of ≤ 1 µM to ensure specific inhibition of LAL.
-
Genetic Knockdown/Knockout: As a control, consider using siRNA-mediated knockdown or a genetic knockout of LAL to confirm that the observed phenotype is specifically due to the loss of LAL function.
-
Issue 2: No observable effect on lipid accumulation despite using this compound.
-
Potential Cause 1: Insufficient inhibition of LAL.
-
Troubleshooting Steps:
-
Confirm Inhibitor Activity: Ensure the this compound is active and has not degraded. If possible, test its activity in a cell-free LAL activity assay.
-
Optimize Incubation Time: The inhibitory effect of this compound can be time-dependent. A pre-incubation time of at least 5 minutes is recommended for optimal inhibition. Some studies have used incubation times of up to 48 hours.
-
-
-
Potential Cause 2: Cellular compensation mechanisms. Cells may adapt to LAL inhibition by altering other lipid metabolism pathways.
-
Troubleshooting Steps:
-
Time-Course Experiment: Conduct a time-course experiment to observe the effects of this compound at different time points.
-
Analyze Other Lipases: Investigate the expression and activity of other key lipases to check for compensatory changes.
-
-
-
Potential Cause 3: this compound instability or precipitation in culture media.
-
Troubleshooting Steps:
-
Fresh Preparation: Always prepare fresh working solutions of this compound from a frozen stock for each experiment.
-
Solubility Check: When diluting the DMSO stock in aqueous media, ensure that the final DMSO concentration is low enough (typically <0.5%) to prevent precipitation. Visually inspect the media for any signs of precipitation.
-
-
Data Presentation
Table 1: Inhibitory Potency of this compound
| Target Enzyme | IC50 | Organism | Reference |
| Lysosomal Acid Lipase (LAL) | 152 nM | Human |
Table 2: Off-Target Effects of this compound on Neutral Hydrolase Activity
| Enzyme | Cell Type | This compound Concentration | % Inhibition of Neutral Hydrolase Activity | Reference |
| Cholesteryl Ester Hydrolase | Mouse HSL-transfected COS-7 | 30 µM | 95% | |
| Triglyceride Hydrolase | Mouse HSL-transfected COS-7 | 30 µM | 62% | |
| Triglyceride Hydrolase | Mouse ATGL/CGI-58-transfected COS-7 | 30 µM | >32% | |
| Multiple Neutral Hydrolases | Bone Marrow-Derived Macrophages | 30 µM | Decreased activities of ATGL, HSL, MGL, PNPLA6, NCEH1 |
Experimental Protocols
Protocol 1: Measurement of LAL Activity in Cell Lysates using a Fluorimetric Assay
This protocol is adapted from methodologies used in studies investigating LAL activity.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
LAL Activity Assay:
-
Prepare a reaction buffer (e.g., 0.1 M citrate buffer, pH 4.5).
-
Prepare the fluorogenic substrate solution, 4-methylumbelliferyl palmitate (4-MUP), in the reaction buffer.
-
In a 96-well plate, add a standardized amount of cell lysate to each well.
-
For inhibited reactions, add this compound to a final concentration of 1 µM and pre-incubate for 10 minutes at 37°C. For uninhibited reactions, add the vehicle (e.g., water or DMSO).
-
Initiate the reaction by adding the 4-MUP substrate solution.
-
Incubate the plate at 37°C for a defined period (e.g., 1-3 hours).
-
Stop the reaction by adding a stop solution (e.g., 0.5 M glycine-NaOH, pH 10.5).
-
Measure the fluorescence of the product, 4-methylumbelliferone (4-MU), using a fluorescence plate reader (Excitation: ~365 nm, Emission: ~445 nm).
-
-
Calculation of LAL Activity:
-
Subtract the fluorescence of the inhibited sample from the uninhibited sample to determine the specific LAL activity.
-
Express the LAL activity relative to the protein concentration of the lysate (e.g., nmol/mg/h).
-
Mandatory Visualizations
Caption: Intended mechanism of this compound action on LAL within the lysosome.
Caption: Off-target effects of high concentrations of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
Technical Support Center: Cell Viability Assays with High Concentrations of Lalistat 2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with cell viability assays using high concentrations of Lalistat 2.
Frequently Asked Questions (FAQs)
Q1: I'm observing a decrease in cell viability at mid-range concentrations of this compound, but at higher concentrations, the viability appears to plateau or even increase. What could be causing this U-shaped dose-response curve?
A1: This phenomenon is a common artifact observed during in vitro high-throughput screening and can be attributed to several factors:
-
Compound Precipitation: At high concentrations, this compound may exceed its solubility limit in the cell culture medium and precipitate. These precipitates can interfere with the optical readings of colorimetric and fluorometric assays (e.g., MTT, resazurin), leading to artificially inflated signals that are independent of cellular metabolic activity.
-
Direct Assay Interference: this compound, particularly at high concentrations, might directly interact with the assay reagents. For instance, it could chemically reduce tetrazolium salts (like MTT) to formazan, resulting in a false positive signal for cell viability.
Q2: What are the known off-target effects of this compound at high concentrations that could affect my cell viability results?
A2: While this compound is a potent inhibitor of lysosomal acid lipase (LAL), studies have shown that at concentrations above 1 µM, it can exhibit off-target effects by inhibiting other neutral lipid hydrolases.[1][2] This can lead to broader effects on cellular lipid metabolism that may indirectly impact cell viability and confound the interpretation of results. It is recommended to use concentrations below 1 µM to maintain specificity for LAL.[1][2]
Q3: My vehicle control (DMSO) is showing some toxicity. What is the recommended final concentration of DMSO for cell culture experiments with this compound?
A3: The final concentration of DMSO in cell culture should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. If you need to use a higher concentration of this compound that requires a higher DMSO concentration, it is crucial to run a parallel vehicle control with the exact same DMSO concentration to accurately assess its contribution to any observed decrease in cell viability.
Q4: I'm concerned about this compound interfering with my MTT assay. What are some alternative cell viability assays I can use?
A4: Several alternative assays are less prone to interference from compounds like this compound:
-
ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays measure the amount of ATP present, which is a key indicator of metabolically active cells. They are generally considered more sensitive and less susceptible to interference from colored or fluorescent compounds.
-
Resazurin-Based Assays (e.g., alamarBlue™): These are fluorescent assays that measure the reduction of resazurin to the highly fluorescent resorufin by viable cells.
-
Cytotoxicity Assays (e.g., CellTox™ Green): These assays measure the release of a specific enzyme from dead cells or the uptake of a fluorescent dye by cells with compromised membrane integrity, providing a direct measure of cell death.[3]
Troubleshooting Guide
Problem 1: this compound Precipitation in Culture Medium
| Observation | Possible Cause | Recommended Solution |
| Visible particles or cloudiness in the culture wells after adding this compound. | This compound has exceeded its solubility in the aqueous culture medium. | 1. Visually inspect wells: Use a microscope to confirm the presence of precipitates. 2. Reduce final concentration: If possible, lower the concentration of this compound. 3. Optimize solvent concentration: Ensure the final DMSO concentration is sufficient to keep this compound in solution, but still non-toxic to the cells (ideally <0.5%). 4. Use a different solvent system: While DMSO is common, for some applications, other solvents or formulations might be considered, though their compatibility with the cell line must be validated. |
Problem 2: Inconsistent or Non-Reproducible Dose-Response Curves
| Observation | Possible Cause | Recommended Solution |
| High variability between replicate wells or between experiments. | 1. Inaccurate pipetting of this compound or assay reagents. 2. Edge effects in the microplate. 3. Cell seeding density is not optimal. | 1. Pipetting Technique: Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 2. Plate Layout: Avoid using the outer wells of the microplate, which are more prone to evaporation. Fill these wells with sterile PBS or media. 3. Optimize Cell Seeding: Determine the optimal cell seeding density for your cell line and the duration of the experiment to ensure cells are in the exponential growth phase. |
Problem 3: Suspected Direct Interference with the Viability Assay
| Observation | Possible Cause | Recommended Solution |
| Color or fluorescence change in cell-free wells containing this compound and assay reagents. | This compound is directly reacting with the assay components. | 1. Run a cell-free control: Add this compound at all tested concentrations to wells containing only culture medium and the assay reagent. This will quantify any direct chemical reaction. 2. Switch to an orthogonal assay: Use a different viability assay that relies on a distinct detection principle (e.g., switch from a metabolic assay like MTT to an ATP-based assay like CellTiter-Glo®). |
Quantitative Data Summary
| Parameter | Cell Line | Value | Notes |
| IC50 (this compound alone) | MCF 10A (non-tumorigenic breast epithelial) | 96.28 µM | Indicates toxicity at high concentrations in non-malignant cells. |
| Effect on Proliferation | MDA-MB-231 (triple-negative breast cancer) | Significant reduction (up to 32%) at 12.5 - 50 µM | Suggests anti-proliferative effects at these concentrations. |
| Effect on Proliferation | MDA-MB-436 (triple-negative breast cancer) | Slight but significant anti-proliferative effect only at 50 µM | Cell line-dependent sensitivity. |
| Off-target Inhibition | Various primary cells | Concentrations > 1 µM inhibit other neutral lipid hydrolases | To ensure LAL specificity, lower concentrations are recommended. |
| Solubility in DMSO | N/A | ≥ 50 mg/mL (168.7 mM) | Stock solutions can be prepared at high concentrations in DMSO. |
| Solubility in Ethanol | N/A | Soluble to 100 mM | An alternative solvent for stock solutions. |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 40 mM HCl in isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
Visualizations
Caption: Experimental workflow for assessing cell viability with this compound.
Caption: Mechanism of action and off-target effects of high-concentration this compound.
References
- 1. Off-target effects of the lysosomal acid lipase inhibitors Lalistat-1 and Lalistat-2 on neutral lipid hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Off-target effects of the lysosomal acid lipase inhibitors Lalistat-1 and Lalistat-2 on neutral lipid hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
Impact of serum in culture media on Lalistat 2 efficacy
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Lalistat 2, with a specific focus on the impact of serum in culture media on its efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific inhibitor of lysosomal acid lipase (LAL).[1][2][3] LAL is the essential enzyme responsible for the hydrolysis of cholesteryl esters and triglycerides that are delivered to the lysosome via the endocytic pathway.[4] By inhibiting LAL, this compound leads to the accumulation of these lipids within the lysosome. Its high specificity makes it a valuable tool for studying the cellular functions of LAL and for the diagnosis of LAL deficiency.
Q2: We are observing lower than expected efficacy of this compound in our cell-based assays when using serum-free or low-serum media. Why might this be happening?
The apparent efficacy of this compound is highly dependent on the presence of lipids in the culture medium, which are primarily supplied by serum. LAL's function is to break down lipids that are taken up by the cell. If there is a limited amount of external lipid substrate available (as in serum-free or low-serum conditions), the metabolic effect of LAL inhibition by this compound will be significantly diminished or even undetectable.
One study demonstrated that in C2C12 cells cultured with lipoprotein-deficient serum (LPDS), treatment with this compound did not result in the expected accumulation of cellular lipids. This highlights that the lipids provided by serum are crucial for observing the phenotypic effects of LAL inhibition.
Q3: Can the concentration of serum in the culture media be too high, potentially reducing this compound efficacy?
Q4: Are there any known off-target effects of this compound that we should be aware of?
While this compound is highly specific for LAL at its recommended concentrations, studies have shown that at higher concentrations (typically above 1 µM), it can inhibit other neutral lipid hydrolases. These off-target effects can complicate the interpretation of experimental results. Therefore, it is crucial to use the lowest effective concentration of this compound and to perform appropriate control experiments.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Reduced or no observable effect of this compound on lipid accumulation. | Insufficient lipid substrate in the culture medium. | Ensure that your cell culture medium is supplemented with a sufficient concentration of serum (e.g., fetal bovine serum or horse serum) to provide the necessary lipid substrates for LAL. Consider performing a serum concentration titration to find the optimal concentration for your specific cell type and experimental endpoint. |
| Use of serum-free or low-serum medium. | If your experimental design requires serum-free conditions, consider supplementing the medium with a defined lipid source, such as lipoprotein-deficient serum reconstituted with a known amount of specific lipids, to ensure a consistent substrate supply for LAL. | |
| Inconsistent results between experiments. | Variability in serum lots. | Different lots of serum can have varying lipid and protein compositions. If possible, test and reserve a large batch of a single serum lot for the duration of a study to minimize variability. |
| High concentration of this compound causing off-target effects. | Perform a dose-response experiment to determine the minimal concentration of this compound that elicits the desired inhibitory effect on LAL without causing significant off-target activity. A recent study suggests that inhibitor concentrations should not exceed 1 µM in cell culture studies to maintain specificity. | |
| Higher than expected IC50 value for this compound. | High serum concentration leading to protein binding. | If you suspect that high serum concentrations are reducing the effective concentration of this compound, try reducing the serum percentage in your assay. Be mindful that reducing serum too much may lead to the issues described above. A balance must be struck to ensure sufficient substrate availability without excessive inhibitor sequestration. |
Quantitative Data Summary
While direct comparative studies of this compound IC50 values in the presence and absence of serum are not available in the reviewed literature, the following table summarizes the known inhibitory concentrations.
| Inhibitor | Target | IC50 | Conditions | Reference |
| This compound | Lysosomal Acid Lipase (LAL) | 152 nM | Purified human LAL | |
| This compound | Neutral Lipid Hydrolases (Off-target) | > 1 µM | Cell-based assays |
Experimental Protocols
Protocol: Assessment of this compound Efficacy in Cell Culture
This protocol is designed to determine the effect of this compound on lipid accumulation in a cellular context and can be adapted to investigate the impact of serum.
Materials:
-
Cells of interest (e.g., macrophages, hepatocytes)
-
Complete culture medium with varying percentages of serum (e.g., 0%, 2%, 10% FBS)
-
Lipoprotein-deficient serum (LPDS) as a control
-
This compound stock solution (in DMSO)
-
Oil Red O staining solution
-
Microplate reader for quantitative analysis
Procedure:
-
Cell Seeding: Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Media Change: The next day, replace the medium with fresh culture medium containing different concentrations of serum (e.g., 10% FBS, 2% FBS, and serum-free). Include a condition with LPDS as a negative control for lipid input.
-
This compound Treatment: Add this compound to the desired final concentrations to the appropriate wells. Include a vehicle control (DMSO) for each serum condition.
-
Incubation: Incubate the cells for a period sufficient to allow for lipid uptake and processing (e.g., 24-48 hours).
-
Lipid Accumulation Assessment:
-
Qualitative Assessment: Fix the cells and stain with Oil Red O to visualize neutral lipid accumulation. Capture images using a microscope.
-
Quantitative Assessment: After staining with Oil Red O, elute the dye and measure the absorbance at a specific wavelength using a microplate reader to quantify the amount of lipid accumulation.
-
-
Data Analysis: Compare the levels of lipid accumulation in this compound-treated cells versus vehicle-treated controls across the different serum conditions.
Visualizations
Caption: Mechanism of action of this compound in inhibiting lysosomal lipid processing.
Caption: Experimental workflow for assessing this compound efficacy.
Caption: Impact of serum components on this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Loss or inhibition of lysosomal acid lipase in vitro leads to cholesteryl ester accumulation without affecting muscle formation or mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
Lalistat 2 degradation and stability in experimental conditions
Welcome to the technical support center for Lalistat 2. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to the degradation and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations vary slightly between suppliers, but the general consensus is as follows:
-
Solid Form (Powder): For long-term storage, this compound powder should be stored at -20°C, where it can be stable for at least three to four years.[1][2][3][4] Some suppliers also indicate stability for up to two years at 4°C.
-
Stock Solutions: The stability of stock solutions depends on the solvent and storage temperature. It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
In DMSO or Ethanol: Store at -80°C for up to one year.[1] For shorter periods, storage at -20°C for up to one month is also acceptable.
-
Q2: How should I prepare stock and working solutions of this compound?
A2: this compound is soluble in several organic solvents but is insoluble in water.
-
Stock Solutions: Prepare stock solutions in fresh, anhydrous DMSO or ethanol. Suppliers report solubility up to 100 mM in both solvents. It is noted that moisture-absorbing DMSO can reduce solubility, so using a fresh supply is recommended.
-
Working Solutions: For in vitro experiments, it is best practice to prepare working solutions fresh for each experiment by diluting the stock solution. For example, a 30 µM working solution can be made by diluting a 200 µM DMSO stock solution with distilled water or an appropriate buffer immediately before use.
Q3: What is the known stability of this compound in aqueous solutions?
Q4: Are there known off-target effects of this compound?
A4: Yes, this is a critical consideration for experimental design. While this compound is a selective inhibitor of lysosomal acid lipase (LAL) with an IC50 of 152 nM, studies have shown that at higher concentrations (typically above 1 µM), it can inhibit other neutral lipid hydrolases. These off-target effects may include the inhibition of adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL). Therefore, it is crucial to use the lowest effective concentration possible and to include appropriate controls to validate that the observed effects are due to the inhibition of LAL.
Troubleshooting Guides
Issue 1: Loss of this compound Inhibitory Activity
| Potential Cause | Troubleshooting Steps |
| Degradation of Stock Solution | 1. Ensure stock solutions have been stored correctly (aliquoted, at -80°C, and for less than a year).2. Avoid repeated freeze-thaw cycles.3. Prepare a fresh stock solution from powder. |
| Degradation of Working Solution | 1. Always prepare aqueous working solutions immediately before use.2. Do not store this compound in aqueous buffers for extended periods. |
| Improper Handling | 1. Use fresh, anhydrous DMSO for preparing stock solutions as moisture can affect solubility and stability. |
| Incorrect Concentration | 1. Verify the calculations for your dilutions.2. Consider performing a dose-response experiment to confirm the optimal concentration for your specific cell type and experimental conditions. |
Issue 2: Inconsistent or Unexpected Experimental Results
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | 1. If using concentrations above 1 µM, consider that other lipases may be inhibited.2. Reduce the concentration of this compound to the lowest level that effectively inhibits LAL in your system.3. Use complementary techniques, such as siRNA-mediated knockdown of LAL, to confirm that the observed phenotype is specific to LAL inhibition. |
| Precipitation of this compound | 1. This compound is insoluble in water. When preparing working solutions, ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not cause precipitation.2. If precipitation is observed, sonication or gentle heating may aid dissolution, but be mindful of the potential for degradation with heat. |
| Cell Culture Media Components | 1. While no specific incompatibilities are documented, interactions with components in complex media are possible. Ensure consistency in media batches and preparation. |
Data Presentation
Table 1: Summary of this compound Stability Data
| Form | Solvent | Storage Temperature | Reported Stability | Source(s) |
| Powder | N/A | -20°C | ≥ 3-4 years | |
| Powder | N/A | 4°C | 2 years | |
| Solution | DMSO / Ethanol | -80°C | Up to 1 year | |
| Solution | DMSO / Ethanol | -20°C | Up to 1 month |
Table 2: Solubility of this compound
| Solvent | Reported Solubility | Source(s) |
| DMSO | ≥ 100 mg/mL (337.39 mM) | |
| Ethanol | Soluble to 100 mM | |
| Water | Insoluble | |
| Ethanol:PBS (pH 7.2) (1:5) | 0.16 mg/mL |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Appropriate aqueous buffer or cell culture medium
-
-
Preparation of Stock Solution (e.g., 20 mM):
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile tube. The molecular weight of this compound is 296.39 g/mol .
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., for 1 mg of this compound, add 168.7 µL of DMSO for a 20 mM solution).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
-
Preparation of Working Solution (e.g., 30 µM):
-
This should be done immediately before the experiment.
-
Thaw one aliquot of the stock solution.
-
Dilute the stock solution to the final desired concentration using the appropriate aqueous buffer or cell culture medium. For example, to prepare 1 mL of a 30 µM working solution from a 20 mM stock, add 1.5 µL of the stock solution to 998.5 µL of buffer/medium.
-
Mix thoroughly by gentle pipetting or vortexing.
-
Use the freshly prepared working solution for your experiment. Discard any unused portion of the aqueous working solution.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound activity.
References
Technical Support Center: Validating Lalistat 2 Specificity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of Lalistat 2 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what is its potency?
A1: this compound is a potent inhibitor of lysosomal acid lipase (LAL), with a reported half-maximal inhibitory concentration (IC50) of approximately 152 nM.[1][2][3] LAL is the essential enzyme responsible for hydrolyzing cholesteryl esters and triglycerides within the lysosome.[4][5]
Q2: I'm observing unexpected effects in my experiment. Could this compound have off-target effects?
A2: Yes, this compound can exhibit off-target effects, particularly at higher concentrations. Studies have shown that at concentrations above 1 µM, this compound can inhibit other neutral lipid hydrolases such as adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL). Therefore, it is crucial to use the lowest effective concentration to maintain specificity for LAL.
Q3: How can I be sure that the observed phenotype in my cells is due to the inhibition of LAL and not an off-target effect?
A3: To confirm that the observed effects are due to LAL inhibition, a combination of control experiments is recommended. These include:
-
Dose-response curve: Determine the minimal concentration of this compound that produces the desired effect. If the phenotype is observed at concentrations close to the IC50 for LAL and not at much higher concentrations, it is more likely to be an on-target effect.
-
Genetic knockdown or knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of LAL (the LIPA gene). If the phenotype of LAL knockdown/knockout cells is similar to that of cells treated with this compound, it strongly suggests an on-target effect.
-
Rescue experiment: In LAL knockdown or knockout cells, the phenotype should not be further exacerbated by the addition of this compound.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can be used to verify the direct binding of this compound to LAL in intact cells.
Q4: What are the key considerations for designing a robust experiment with this compound?
A4: Key considerations include:
-
Concentration: Use a concentration of this compound as close to the IC50 for LAL as possible, ideally not exceeding 1 µM, to minimize off-target effects.
-
pH: LAL activity is optimal at an acidic pH (around 4.0-4.5). Ensure your in vitro assays are performed at the appropriate pH to specifically measure LAL inhibition.
-
Controls: Always include appropriate vehicle controls (e.g., DMSO, the solvent for this compound).
-
Orthogonal approaches: Whenever possible, use complementary methods like genetic knockdown to validate your findings.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No observable effect of this compound | 1. Inactive compound: Improper storage or handling of this compound. 2. Incorrect assay conditions: The pH of the assay buffer is not optimal for LAL activity. 3. Low LAL expression: The cell line used may have very low endogenous levels of LAL. | 1. Ensure this compound is stored correctly (typically at -20°C or -80°C) and use a fresh aliquot. 2. Verify that the assay buffer pH is acidic (pH 4.0-4.5) for LAL activity assays. 3. Confirm LAL expression in your cell line using Western blot or qPCR. |
| Inconsistent results between experiments | 1. Variability in cell culture: Differences in cell density, passage number, or growth phase. 2. Inconsistent inhibitor concentration: Errors in serial dilutions of this compound. 3. Assay variability: Inconsistent incubation times or temperatures. | 1. Standardize cell culture conditions. 2. Prepare fresh serial dilutions of this compound for each experiment. 3. Ensure precise timing and temperature control throughout the assay. |
| Observed phenotype is different from published data | 1. Off-target effects: The concentration of this compound used is too high, leading to inhibition of other lipases. 2. Cell-type specific effects: The role of LAL and the consequences of its inhibition can vary between different cell types. | 1. Perform a dose-response experiment to determine the lowest effective concentration. Validate the on-target effect using genetic knockdown of LAL. 2. Consider the specific lipid metabolism pathways active in your cell model. |
Data Presentation
Table 1: Inhibitory Potency of this compound against Various Hydrolases
| Enzyme | IC50 (nM) | Notes |
| Lysosomal Acid Lipase (LAL) | 152 | Primary target. |
| Adipose Triglyceride Lipase (ATGL) | Inhibition observed at µM concentrations | Off-target. |
| Hormone-Sensitive Lipase (HSL) | Inhibition observed at µM concentrations | Off-target. |
| Pancreatic Lipase | No significant inhibition up to 10 µM | Demonstrates some selectivity. |
Experimental Protocols
Protocol 1: In Vitro LAL Activity Assay
This protocol is for measuring the activity of LAL in cell lysates using a fluorogenic substrate.
Materials:
-
Cells of interest
-
Lysis buffer (e.g., RIPA buffer)
-
Assay buffer (0.1 M citrate buffer, pH 4.5)
-
4-Methylumbelliferyl palmitate (4-MUP), substrate
-
This compound
-
DMSO (vehicle control)
-
Black 96-well plates
-
Fluorometer
Procedure:
-
Cell Lysate Preparation:
-
Culture and harvest cells.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration of the lysate.
-
-
Assay Setup:
-
In a 96-well plate, add cell lysate (e.g., 20 µg of protein) to each well.
-
Add this compound at various concentrations (e.g., 0-10 µM) or vehicle (DMSO) to the wells.
-
Incubate at 37°C for 15 minutes.
-
-
Enzymatic Reaction:
-
Prepare the 4-MUP substrate solution in assay buffer.
-
Add the substrate solution to each well to initiate the reaction.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Measurement:
-
Stop the reaction (e.g., by adding a stop solution like 0.1 M glycine-carbonate buffer, pH 10.5).
-
Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without cell lysate).
-
Calculate the percentage of LAL activity relative to the vehicle control.
-
Plot the percentage of activity against the log of this compound concentration to determine the IC50 value.
-
Protocol 2: Validating On-Target Effect using LAL Knockdown
This protocol describes how to use siRNA to validate that the effect of this compound is due to LAL inhibition.
Materials:
-
Cells of interest
-
siRNA targeting LAL (LIPA) and a non-targeting control siRNA
-
Transfection reagent
-
Opti-MEM or other serum-free medium
-
This compound
-
Reagents for downstream analysis (e.g., Western blot, cell viability assay)
Procedure:
-
siRNA Transfection:
-
Seed cells in a multi-well plate.
-
Transfect cells with LAL-targeting siRNA or control siRNA according to the manufacturer's protocol.
-
Incubate for 48-72 hours to allow for protein knockdown.
-
-
Verification of Knockdown:
-
Harvest a subset of cells to confirm LAL protein knockdown by Western blot.
-
-
This compound Treatment:
-
Treat the remaining LAL-knockdown and control cells with this compound or vehicle.
-
-
Phenotypic Analysis:
-
Perform the desired downstream assay to assess the cellular phenotype (e.g., lipid accumulation, cell signaling).
-
-
Data Analysis:
-
Compare the phenotype of:
-
Control siRNA + vehicle
-
Control siRNA + this compound
-
LAL siRNA + vehicle
-
LAL siRNA + this compound
-
-
A similar phenotype between "Control siRNA + this compound" and "LAL siRNA + vehicle" suggests an on-target effect.
-
Visualizations
Caption: Lysosomal Acid Lipase (LAL) Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Validating this compound Specificity.
Caption: Logical Flow for Troubleshooting this compound Experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. This compound | Lipase | TargetMol [targetmol.com]
- 4. Lysosomal acid lipase and lipid metabolism: new mechanisms, new questions, and new therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent insights into lysosomal acid lipase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in LAL Inhibition Assays with Lalistat 2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Lalistat 2 in Lysosomal Acid Lipase (LAL) inhibition assays.
Troubleshooting Guide
High variability in LAL inhibition assays can obscure true results and lead to misinterpretation of data. The following guide addresses common issues encountered when using this compound.
Issue 1: High Variability Between Replicates
Inconsistent results between technical replicates are a frequent challenge. This can manifest as large standard deviations in enzyme activity measurements.
-
Possible Causes & Solutions:
| Cause | Recommended Action | Expected Outcome |
| Inconsistent Pipetting | Use calibrated pipettes and proper technique. For small volumes, consider using a multi-channel pipette for simultaneous additions. Ensure tips are fully submerged in the liquid without touching the sides of the well. | Coefficient of variation (%CV) between replicates should be <15%. |
| Well-to-Well Evaporation | Use plate sealers, especially for long incubation times. Avoid using the outer wells of the plate, which are more prone to evaporation. | Consistent reaction volumes across the plate, leading to more uniform results. |
| Incomplete Mixing | Gently mix the plate on an orbital shaker after adding reagents. Avoid vigorous shaking that can cause splashing between wells. | Homogeneous reaction mixture in each well, ensuring uniform enzyme and substrate distribution. |
| Temperature Gradients | Ensure the entire plate is at a uniform temperature during incubation. Use a high-quality incubator and allow the plate to equilibrate to temperature before starting the reaction. | Consistent enzyme kinetics across all wells. |
Issue 2: Lower than Expected LAL Inhibition
Observed LAL activity in the presence of this compound is higher than anticipated, suggesting incomplete inhibition.
-
Possible Causes & Solutions:
| Cause | Recommended Action | Expected Outcome |
| Incorrect this compound Concentration | Verify the final concentration of this compound in the assay. A concentration of 1 µM is generally sufficient for complete LAL inhibition.[1][2] Prepare fresh dilutions from a validated stock solution. | >99% inhibition of recombinant human LAL activity.[1][2] |
| Insufficient Pre-incubation Time | Pre-incubate the enzyme lysate with this compound for at least 10 minutes before adding the substrate.[3] This allows for sufficient time for the inhibitor to bind to the enzyme. | Optimal inhibition of LAL activity. |
| This compound Degradation | Store this compound stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. | Consistent inhibitory activity of this compound over time. |
Issue 3: Off-Target Effects and Non-Specific Inhibition
This compound may inhibit other lipases at higher concentrations, leading to an overestimation of LAL-specific activity.
-
Possible Causes & Solutions:
| Cause | Recommended Action | Expected Outcome |
| This compound Concentration Too High | Use the lowest effective concentration of this compound. Concentrations should not exceed 1 µM in cell culture studies to avoid off-target effects on cytosolic lipases. | Specific inhibition of lysosomal acid lipase with minimal impact on other neutral lipid hydrolases. |
| Presence of Other Lipases | The assay principle relies on subtracting the this compound-inhibited activity from the total lipase activity. Ensure the assay conditions (e.g., acidic pH) favor LAL activity. | The calculated LAL activity is a more accurate representation of true LAL function. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use in my LAL inhibition assay?
A1: A final concentration of 1 µM this compound is generally recommended for specific and effective inhibition of lysosomal acid lipase (LAL) in biochemical assays. For cell-based assays, it is crucial not to exceed 1 µM to avoid off-target effects on other neutral lipid hydrolases.
Q2: How should I prepare and store my this compound stock solution?
A2: this compound is soluble in DMSO and ethanol. Prepare a concentrated stock solution (e.g., 10 mM in DMSO) and store it in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, use fresh DMSO as moisture-absorbing DMSO can reduce solubility.
Q3: Why is a pre-incubation step with this compound necessary?
A3: A pre-incubation step of at least 10 minutes allows for the inhibitor to bind to the LAL enzyme before the substrate is introduced. This ensures that the measured inhibition is accurate and reflects the true potency of this compound.
Q4: Can I use this compound to study LAL activity in whole blood samples?
A4: Yes, this compound is a specific inhibitor of LAL and can be used to measure LAL activity in dried blood spots (DBS). The method involves measuring total lipase activity and lipase activity in the presence of this compound; the difference between these two measurements represents the LAL activity.
Q5: What are the known off-target effects of this compound?
A5: At concentrations higher than 1 µM, this compound has been shown to inhibit other cytosolic lipid hydrolases, including adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL). This can lead to an overestimation of LAL's role in cellular processes. Therefore, it is critical to use the appropriate concentration to ensure the specificity of the experiment.
Experimental Protocols
Key Experiment: Fluorometric LAL Inhibition Assay in Cell Lysates
This protocol is adapted from methodologies described for measuring LAL activity using the fluorogenic substrate 4-methylumbelliferyl palmitate (4-MUP) and this compound.
Materials:
-
Cell lysate prepared in an appropriate lysis buffer.
-
This compound (stock solution in DMSO).
-
4-methylumbelliferyl palmitate (4-MUP) substrate solution (0.345 mM in 150 mM sodium acetate buffer, pH 4.0, containing 1.0% (v/v) Triton X-100 and 0.5% (w/v) cardiolipin).
-
150 mM sodium acetate buffer, pH 4.0, with 1.0% (v/v) Triton X-100 (Lysis Buffer).
-
Stop solution (e.g., 0.1 M glycine-carbonate buffer, pH 10.5).
-
Black 96-well microplate.
-
Fluorescence microplate reader (Excitation: ~320-365 nm, Emission: ~440-460 nm).
Procedure:
-
Prepare Cell Lysates: Lyse cells in Lysis Buffer and determine the protein concentration of the lysate.
-
Assay Setup: In a black 96-well plate, prepare the following reactions in triplicate for each sample:
-
Total Lipase Activity: 40 µL of cell lysate + 10 µL of DMSO.
-
Inhibited Activity: 40 µL of cell lysate + 10 µL of this compound (to a final concentration of 1 µM).
-
Blank: 40 µL of Lysis Buffer + 10 µL of DMSO.
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10 minutes.
-
Initiate Reaction: Add 150 µL of the 4-MUP substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for 1-3 hours, protected from light. The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.
-
Stop Reaction: Add 100 µL of stop solution to each well.
-
Read Fluorescence: Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate LAL Activity:
-
Subtract the blank fluorescence from both the "Total Lipase Activity" and "Inhibited Activity" readings.
-
LAL Activity = (Corrected Total Lipase Activity) - (Corrected Inhibited Activity).
-
Normalize the LAL activity to the protein concentration of the lysate and the incubation time.
-
Visualizations
Caption: LAL Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for a Fluorometric LAL Inhibition Assay.
Caption: Troubleshooting Decision Tree for LAL Inhibition Assays.
References
Validation & Comparative
A Comparative Guide to Lalistat 2 and Lalistat 1: Efficacy, Specificity, and Experimental Applications
For researchers in lipid biology and drug development, the specific and potent inhibition of lysosomal acid lipase (LAL) is crucial for investigating its role in various pathologies, including lysosomal storage disorders and atherosclerosis. Lalistat 1 and Lalistat 2 have emerged as key chemical tools for this purpose. This guide provides an objective comparison of their efficacy, off-target effects, and experimental utility, supported by experimental data and detailed protocols.
Executive Summary
This compound is generally demonstrated to be a more effective and specific inhibitor of lysosomal acid lipase (LAL) in cellular assays compared to its analogue, Lalistat 1. While both are potent thiadiazole carbamate-based competitive inhibitors, direct comparative studies show that this compound achieves a greater degree of LAL inhibition at similar concentrations. However, researchers should be aware of potential off-target effects on other neutral lipid hydrolases, particularly at higher concentrations. The choice between Lalistat 1 and this compound will ultimately depend on the specific experimental context, required potency, and the potential for off-target activities to influence the results.
Data Presentation: Quantitative Comparison of Lalistat 1 and this compound
The following tables summarize the key quantitative data comparing the in vitro efficacy and off-target effects of Lalistat 1 and this compound.
Table 1: Comparative Efficacy against Lysosomal Acid Lipase (LAL)
| Parameter | Lalistat 1 | This compound | Reference |
| IC50 (LAL) | 68 nM | 152 nM | [1][2] |
| Inhibition of Acid Cholesteryl Ester Hydrolase (CEH) Activity in vitro (30 µM) | 77% | 90% | [3] |
| Optimal Concentration for LAL Inhibition in DBS Assay | Not specified | 1.5 µM | [4] |
Note on IC50 values: The reported IC50 values for Lalistat 1 and this compound come from different sources and may have been determined under varying experimental conditions. While Lalistat 1 shows a lower IC50 in one study, direct comparative assays of inhibitory activity in cell lysates indicate that this compound is more effective at inhibiting LAL at the same concentration[4]. This highlights the importance of considering the specific experimental setup when interpreting inhibitor potency.
Table 2: Comparative Off-Target Effects on Neutral Lipid Hydrolases
| Hydrolase | Lalistat 1 Inhibition | This compound Inhibition | Reference |
| Neutral Triglyceride Hydrolase (TGH) Activity in vitro (30 µM) | 41-65% | 41-65% | |
| Neutral Cholesteryl Ester Hydrolase (CEH) Activity in vitro (30 µM) | Highly effective | Highly effective |
It is crucial to note that both inhibitors can affect the activity of other neutral lipid hydrolases, and their use at concentrations above 1 µM should be approached with caution to maintain specificity for LAL.
Experimental Protocols
Measurement of LAL Activity in Dried Blood Spots (DBS) using this compound
This protocol is adapted from the method described by Hamilton et al. and is widely used for the diagnosis of LAL deficiency.
Materials:
-
Dried blood spot (DBS) samples
-
4-methylumbelliferyl palmitate (4-MU-Palm) substrate
-
This compound
-
Cardiolipin
-
0.15 M acetate buffer, pH 4.0, with 1% Triton X-100
-
96-well flat-bottom black microplate
-
Plate reader (excitation λ = 355 nm; emission λ = 460 nm)
Procedure:
-
Prepare a water extract of the DBS samples.
-
In a 96-well plate, pre-incubate 40 µL of the DBS water extract with 10 µL of 30 µM this compound (for the inhibited reaction) or 10 µL of water (for the total lipase activity) for 10 minutes at room temperature.
-
Prepare the reaction buffer solution containing 0.35 mM 4-MU-Palm and 0.032% cardiolipin in 0.15 M acetate buffer with 1% Triton X-100, pH 4.0.
-
Add 150 µL of the reaction buffer solution to each well.
-
Seal the plate and incubate at 37°C for 2.5 hours.
-
Stop the reaction (e.g., by adding a suitable stop solution as described in updated protocols that avoid mercuric chloride).
-
Measure the fluorescence in a plate reader.
-
Calculate LAL activity by subtracting the fluorescence value of the inhibited reaction (with this compound) from the value of the reaction without the inhibitor (total lipase activity).
Mandatory Visualizations
Signaling Pathway of Lysosomal Acid Lipase in Cholesterol Metabolism
Caption: LAL's role in cholesterol metabolism.
Experimental Workflow for LAL Activity Assay
References
A Head-to-Head Comparison: Genetic Knockdown of LAL versus Pharmacological Inhibition with Lalistat 2
For researchers, scientists, and drug development professionals, understanding the nuances between genetic and pharmacological inhibition of a target protein is critical for experimental design and data interpretation. This guide provides an objective comparison of two common methods for studying the function of Lysosomal Acid Lipase (LAL): genetic knockdown and pharmacological inhibition using Lalistat 2.
Lysosomal Acid Lipase, encoded by the LIPA gene, is the sole hydrolase responsible for breaking down cholesteryl esters and triglycerides within the lysosome. Its dysfunction leads to the lysosomal storage disorders Wolman disease and Cholesteryl Ester Storage Disease (CESD). Both genetic knockdown and pharmacological inhibition are employed to model these diseases and investigate the broader roles of LAL in cellular lipid metabolism. This guide will delve into the performance, specificity, and experimental considerations of each approach, supported by experimental data.
At a Glance: Key Differences
| Feature | Genetic Knockdown (e.g., siRNA, shRNA) | Inhibition with this compound |
| Mechanism | Reduces LAL protein expression by degrading LIPA mRNA. | Directly and potently inhibits LAL enzyme activity.[1] |
| Specificity | Highly specific to the LIPA gene. | Exhibits off-target effects, inhibiting other neutral lipid hydrolases at commonly used concentrations.[2][3] |
| Duration of Effect | Can be transient (siRNA) or stable (shRNA), leading to long-term loss of protein. | Reversible and dependent on the compound's presence and half-life. |
| Experimental Model | In vitro cell culture, in vivo animal models. | Primarily in vitro cell culture; also used for ex vivo sample analysis (e.g., DBS assays).[4] |
| Key Advantage | High specificity to the target protein. | Rapid and dose-dependent inhibition. |
| Key Disadvantage | Can have incomplete knockdown; potential for off-target effects with siRNA design. | Lack of specificity at higher concentrations can confound data interpretation.[2] |
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data from studies investigating the effects of LAL deficiency through both genetic and pharmacological approaches. It is important to note that the data presented are from different experimental systems (primary myoblasts from LAL knockout mice and C2C12 cells treated with this compound), but they provide valuable insights into the outcomes of each method.
Table 1: Effect on Cellular Lipid Accumulation
| Experimental Model | Method of LAL Disruption | Cholesteryl Ester (CE) Concentration (nmol/mg protein) | Triglyceride (TG) Concentration (nmol/mg protein) |
| Primary Myoblasts | Genetic Knockout (Lal-/-) | ~150 | ~75 |
| Wild-Type Myoblasts | Control | ~25 | ~50 |
| C2C12 Cells | This compound (0.1 µM) | ~125 | ~100 |
| C2C12 Cells | Control (EtOH) | ~20 | ~60 |
Data adapted from a study comparing primary myoblasts from LAL knockout mice with this compound-treated C2C12 myoblasts.
Table 2: Specificity of LAL Inhibition
| Cell Type | Inhibition Method | Target Enzyme | % Inhibition |
| Bone Marrow-Derived Macrophages | This compound (30 µM) | LAL | >95% |
| Adipose Triglyceride Lipase (ATGL) | Significant Inhibition | ||
| Hormone-Sensitive Lipase (HSL) | Significant Inhibition | ||
| Monoglyceride Lipase (MGL) | Significant Inhibition | ||
| Mature Adipocytes | Genetic Knockout (Lal-/-) | Neutral Triglyceride Hydrolase Activity | No significant change |
| Neutral Cholesteryl Ester Hydrolase Activity | No significant change |
Data highlights the off-target effects of high concentrations of this compound compared to the specificity of genetic knockout.
Experimental Protocols
Genetic Knockdown of LAL using siRNA
This protocol describes a general method for the transient knockdown of the LIPA gene in cultured mammalian cells.
Materials:
-
Mammalian cells (e.g., HEK293, HepG2)
-
Complete growth medium
-
siRNA targeting LIPA and a non-targeting control siRNA
-
Transfection reagent
-
Serum-free medium
-
RNase-free water and tubes
-
Reagents for RNA extraction, cDNA synthesis, and qPCR, or reagents for protein extraction and Western blotting.
Protocol:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, dilute the LIPA siRNA and control siRNA in serum-free medium. In a separate tube, dilute the transfection reagent in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate at room temperature for 15-45 minutes to allow for the formation of siRNA-transfection reagent complexes.
-
Transfection: Wash the cells with serum-free medium. Add the siRNA-transfection reagent complexes to the cells.
-
Incubation: Incubate the cells with the transfection complexes for 5-7 hours at 37°C.
-
Post-Transfection: Add complete growth medium to the cells.
-
Analysis: At 24-72 hours post-transfection, harvest the cells to assess the knockdown efficiency. This can be done at the mRNA level using qPCR or at the protein level using Western blotting.
Inhibition of LAL Activity with this compound
This protocol outlines a general procedure for inhibiting LAL enzyme activity in cultured cells using this compound.
Materials:
-
Cultured cells
-
Complete growth medium
-
This compound
-
DMSO (for dissolving this compound)
-
Reagents for LAL enzyme activity assay (e.g., 4-methylumbelliferyl palmitate as a substrate).
Protocol:
-
Cell Culture: Culture cells to the desired confluency in a multi-well plate.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete growth medium to the desired final concentration (e.g., 0.1 µM to 30 µM, depending on the cell type and experimental goals). A vehicle control (DMSO) should be prepared in parallel.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 2 to 48 hours).
-
Enzyme Activity Assay:
-
Lyse the cells in an appropriate buffer.
-
To measure LAL activity, incubate the cell lysate with a fluorogenic substrate, such as 4-methylumbelliferyl palmitate, in an acidic buffer (pH 4.0-4.5).
-
To determine the LAL-specific activity, a parallel reaction should be run in the presence of a high concentration of this compound to inhibit all LAL activity.
-
The LAL activity is calculated by subtracting the fluorescence in the inhibited sample from the total fluorescence.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of LAL in cholesterol metabolism.
Caption: Comparative experimental workflows for LAL knockdown and inhibition.
Conclusion
Both genetic knockdown of LAL and its pharmacological inhibition with this compound are valuable tools for studying its role in lipid metabolism. The choice between these methods should be guided by the specific research question.
-
Genetic knockdown offers high specificity, making it the preferred method for unequivocally attributing a phenotype to the loss of LAL function. However, the time and effort required for generating stable knockdown cell lines or working with transient systems should be considered.
-
This compound provides a rapid and convenient method for inhibiting LAL activity. It is particularly useful for dose-response studies and for applications where transient inhibition is desired. However, researchers must be cautious of its off-target effects, especially at concentrations above 1 µM, which can lead to the inhibition of other lipases and potentially confounding results.
For studies aiming to understand the specific consequences of LAL deficiency, a combination of both approaches can be powerful. For instance, a phenotype observed with this compound can be validated using a genetic knockdown model to ensure the effect is truly LAL-dependent. Ultimately, a thorough understanding of the strengths and limitations of each method, as outlined in this guide, will lead to more robust and reliable experimental outcomes.
References
Validating Lalistat 2: A Comparative Guide to Orthogonal Methods
For Researchers, Scientists, and Drug Development Professionals
Lalistat 2 is a potent and specific inhibitor of lysosomal acid lipase (LAL), an essential enzyme responsible for the hydrolysis of cholesteryl esters and triglycerides within the lysosome. Its use has been instrumental in dissecting the role of lysosomal lipolysis in various cellular processes. However, ensuring the specificity of any chemical inhibitor is paramount for the accurate interpretation of experimental results. This guide provides a comparative overview of orthogonal methods to validate the effects of this compound, with a focus on genetic approaches and analysis of off-target effects.
Experimental Workflow for Validation
The following diagram outlines a typical workflow for validating the on-target and potential off-target effects of this compound. This process involves comparing the outcomes of pharmacological inhibition with genetic knockout of the target enzyme, LAL.
Caption: Workflow for validating this compound effects using orthogonal methods.
Comparative Data: this compound vs. LAL Knockout
A key orthogonal method to validate the effects of a pharmacological inhibitor is to compare its phenotype to that of a genetic knockout of the target protein. The following table summarizes experimental data comparing the effects of this compound treatment to LAL knockout (Lal-/-) in murine adipocytes.
| Parameter | Wild-Type (WT) + Vehicle | WT + 30 µM this compound | LAL Knockout (Lal-/-) | Lal-/- + 30 µM this compound | Reference |
| Acidic (pH 4.5) CEH Activity | High | Significantly Reduced | Absent | Absent | [1] |
| Neutral (pH 7.0) TGH Activity | Normal | Significantly Reduced | Normal | Significantly Reduced | [1] |
| Neutral (pH 7.0) CEH Activity | Normal | Significantly Reduced | Normal | Significantly Reduced | [1] |
| Isoproterenol-Stimulated Lipolysis | Normal | Reduced by ~70% | Normal | Not reported | [1] |
| Lipid Accumulation (Oil Red O) | Basal | Increased | Increased | Increased | [2] |
| Cholesteryl Ester (CE) Levels | Basal | Increased | Increased | Increased | |
| Triglyceride (TG) Levels | Basal | Increased | Increased (trend) | Not reported |
CEH: Cholesteryl Ester Hydrolase; TGH: Triglyceride Hydrolase.
These data highlight that while both this compound and LAL knockout lead to the expected accumulation of cholesteryl esters, this compound at higher concentrations (e.g., 30 µM) also inhibits neutral lipases, an effect not observed in the LAL knockout model. This indicates potential off-target effects of this compound at these concentrations. Studies suggest that using this compound at concentrations closer to its IC50 for LAL (152 nM) and not exceeding 1 µM is recommended to maintain specificity.
Experimental Protocols
Cell Culture
Isolation and Culture of Murine Adipocytes: Stromal vascular cells are isolated from the white adipose tissue of wild-type and Lal-/- mice. These cells are then differentiated into mature adipocytes in DMEM/F12 medium supplemented with fetal bovine serum, insulin, dexamethasone, and IBMX. For experiments, mature adipocytes are treated with the desired concentration of this compound or vehicle control.
Culture of Bone Marrow-Derived Macrophages (BMDMs): Bone marrow is flushed from the femurs and tibias of mice. Cells are cultured in DMEM containing 10% FBS, penicillin/streptomycin, and M-CSF to differentiate them into macrophages.
Lipase Activity Assay
This protocol is adapted from methods used to measure lipase activity in cell lysates.
-
Lysate Preparation: Cells are washed with PBS and lysed in a buffer containing a non-ionic detergent (e.g., Triton X-100) and protease inhibitors.
-
Assay Reaction:
-
For acidic lipase activity , cell lysates are incubated with a fluorogenic substrate, such as 4-methylumbelliferyl palmitate (4-MUP), in an acidic buffer (e.g., 0.15 M acetate buffer, pH 4.0).
-
For neutral lipase activity , the assay is performed in a neutral buffer (e.g., phosphate buffer, pH 7.0).
-
To measure LAL-specific activity, parallel reactions are set up in the presence and absence of this compound. The difference in activity represents the LAL-dependent activity.
-
-
Measurement: The fluorescence of the released 4-methylumbelliferone is measured using a fluorometer.
-
Data Analysis: Lipase activity is calculated based on a standard curve and normalized to the total protein concentration in the lysate.
Signaling Pathway
The primary pathway affected by this compound is lysosomal lipolysis. Inhibition of LAL leads to the accumulation of cholesteryl esters and triglycerides within the lysosome, impacting cellular lipid homeostasis.
Caption: Lysosomal lipolysis pathway and the inhibitory action of this compound.
References
Lalistat 2 as a Chemical Probe for Lysosomal Acid Lipase (LAL) Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lalistat 2 as a chemical probe for studying lysosomal acid lipase (LAL) function. It evaluates its performance against other chemical and genetic alternatives, supported by experimental data and detailed protocols.
Introduction to Lysosomal Acid Lipase (LAL)
Lysosomal acid lipase (LAL), encoded by the LIPA gene, is a critical enzyme responsible for the hydrolysis of cholesteryl esters and triglycerides within the lysosome. This process releases free cholesterol and fatty acids, which are essential for various cellular functions, including membrane synthesis, energy production, and signaling.[1] Dysfunctional LAL leads to the accumulation of lipids within lysosomes, resulting in lysosomal storage disorders such as Wolman disease and Cholesteryl Ester Storage Disease (CESD).
This compound: A Potent and Specific Chemical Probe for LAL
This compound is a potent, selective, and reversible inhibitor of LAL, making it a valuable tool for investigating the role of LAL in cellular and disease processes.[2] It is widely used to create in vitro models of LAL deficiency and to measure LAL-specific activity in complex biological samples like dried blood spots.[2]
Quantitative Comparison of LAL Probes and Methods
This table summarizes the quantitative data for this compound and its alternatives for studying LAL function.
| Probe/Method | Target | IC50 / Efficiency | Key Advantages | Key Limitations |
| This compound | Lysosomal Acid Lipase (LAL) | 152 nM[2] | High potency and selectivity for LAL at low concentrations. | Off-target effects on neutral lipases at concentrations >1 µM.[3] |
| Lalistat 1 | Lysosomal Acid Lipase (LAL) | 68 nM | Potent LAL inhibitor. | Less effective at inhibiting total LAL activity compared to this compound; also exhibits off-target effects. |
| Orlistat | Pancreatic and Gastric Lipases | Pancreatic Lipase: 0.65 µg/ml | Clinically approved lipase inhibitor. | Not specific for LAL; inhibits a broad range of lipases. No reported IC50 for LAL. |
| 3,4-Dichloroisocoumarin (DCI) | Serine Proteases and Lipases | General serine hydrolase inhibitor. | Broadly reactive with serine hydrolases. | Not specific for LAL, making it unsuitable for targeted LAL studies. |
| siRNA-mediated LIPA knockdown | LIPA mRNA | >90% knockdown efficiency achievable. | Highly specific to LAL; allows for long-term studies of LAL deficiency. | Transient effect; potential for off-target gene silencing. |
Signaling Pathways and Experimental Workflows
To understand the context in which this compound is used, it is crucial to visualize the LAL signaling pathway and the experimental workflows for its characterization.
References
A Comparative Guide to the Cross-Reactivity of Lalistat 2 with Other Serine Hydrolases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the serine hydrolase inhibitor Lalistat 2 with other common inhibitors, focusing on its cross-reactivity profile. The information presented is supported by experimental data to aid in the selection of appropriate tools for research and drug development.
Introduction to this compound and Serine Hydrolases
This compound is a well-established inhibitor of lysosomal acid lipase (LAL), a critical serine hydrolase involved in the breakdown of cholesteryl esters and triglycerides within the lysosome.[1][2] Its potent inhibition of LAL, with a reported IC50 value of approximately 152 nM, has made it a valuable tool for studying lysosomal lipid metabolism and related disorders.[1] However, like many enzyme inhibitors, the potential for off-target effects is a critical consideration for the accurate interpretation of experimental results. This guide examines the cross-reactivity of this compound with other key serine hydrolases involved in lipid metabolism.
Serine hydrolases are a large and diverse class of enzymes that play crucial roles in a multitude of physiological processes, including digestion, blood clotting, and signal transduction. They are characterized by a nucleophilic serine residue in their active site which is essential for their catalytic activity.
Cross-Reactivity Profile of this compound and Comparative Inhibitors
While initially reported to be highly selective for LAL, recent studies have revealed that this compound can exhibit off-target inhibition of several neutral lipid hydrolases, particularly at higher concentrations. A key study by Bradić et al. (2022) demonstrated that at a concentration of 30 μM, this compound significantly inhibits other key lipases such as adipose triglyceride lipase (ATGL), hormone-sensitive lipase (HSL), and monoglyceride lipase (MGL). The IC50 value for the inhibition of general neutral lipase activity by this compound was found to be approximately 10 μM.
This section compares the inhibitory activity of this compound with two other commonly used lipase inhibitors, Orlistat and Atglistatin, across a panel of key serine hydrolases involved in lipid metabolism.
| Inhibitor | Target Serine Hydrolase | IC50 Value | Notes |
| This compound | Lysosomal Acid Lipase (LAL) | 152 nM | Potent and primary target. |
| Neutral Lipase Activity (general) | ~10 µM | Indicates broader activity at higher concentrations. | |
| Adipose Triglyceride Lipase (ATGL) | Significant inhibition at 30 µM | Specific IC50 not available. | |
| Hormone-Sensitive Lipase (HSL) | Significant inhibition at 30 µM | Specific IC50 not available. | |
| Monoglyceride Lipase (MGL) | Significant inhibition at 30 µM | Specific IC50 not available. | |
| Pancreatic Lipase | No significant inhibition up to 10 µM | Demonstrates some selectivity. | |
| Orlistat | Pancreatic Lipase | 0.22 µg/ml (~0.44 µM) | Potent inhibitor; its primary clinical target. |
| Lipoprotein Lipase | IC50 of 2.35 µM in CLL cells | Broad-spectrum lipase inhibitor. | |
| Adipose Triglyceride Lipase (ATGL) | Efficiently inhibits murine ATGL | Specific IC50 varies by species and assay conditions. | |
| Hormone-Sensitive Lipase (HSL) | Efficiently inhibits murine HSL | Specific IC50 varies by species and assay conditions. | |
| Atglistatin | Adipose Triglyceride Lipase (ATGL) | 0.7 µM (murine) | Highly selective for murine ATGL. |
| Hormone-Sensitive Lipase (HSL) | Little to no inhibition up to 100 µM | Demonstrates high selectivity. | |
| Monoglyceride Lipase (MGL) | Little to no inhibition up to 100 µM | Demonstrates high selectivity. | |
| Lysosomal Acid Lipase (LAL) | No data available |
Experimental Protocols
Accurate assessment of inhibitor cross-reactivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for two common assays used to determine the activity of serine hydrolases and the potency of their inhibitors.
Lipase Activity Assay using a Radiolabeled Triglyceride Substrate
This method measures the release of radiolabeled fatty acids from a triglyceride substrate and is considered a gold-standard for lipase activity measurement.
Materials:
-
Enzyme source (e.g., cell lysate, purified enzyme)
-
Inhibitor stock solution (e.g., this compound in DMSO)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0, 1 mM EDTA, 1 mM DTT)
-
Radiolabeled substrate mixture (e.g., [9,10-³H(N)]-triolein mixed with unlabeled triolein and phosphatidylcholine/phosphatidylinositol)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Extraction solvent (e.g., methanol:chloroform:heptane)
-
Scintillation cocktail and counter
Procedure:
-
Substrate Preparation: Prepare a stock solution of the radiolabeled and unlabeled triglycerides in a suitable organic solvent. Evaporate the solvent under a stream of nitrogen. Resuspend the lipid film in assay buffer containing phosphatidylcholine/phosphatidylinositol by sonication to form substrate vesicles.
-
Enzyme and Inhibitor Preparation: Prepare serial dilutions of the inhibitor in the assay buffer. Pre-incubate the enzyme source with the inhibitor dilutions or vehicle control (e.g., DMSO) for a specified time (e.g., 30 minutes) at room temperature.
-
Reaction Initiation: Initiate the reaction by adding the substrate mixture to the pre-incubated enzyme-inhibitor solution.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes) with gentle shaking.
-
Reaction Termination and Extraction: Stop the reaction by adding the extraction solvent. Vortex vigorously to partition the lipids. Centrifuge to separate the phases.
-
Quantification: Transfer an aliquot of the upper aqueous phase (containing the released radiolabeled fatty acids) to a scintillation vial. Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Activity-Based Protein Profiling (ABPP) for Serine Hydrolase Selectivity
ABPP is a powerful chemoproteomic technique used to assess the activity and selectivity of inhibitors across an entire enzyme family in a complex biological sample.
Materials:
-
Biological sample (e.g., cell lysate, tissue homogenate)
-
Inhibitor of interest (e.g., this compound)
-
Broad-spectrum serine hydrolase activity-based probe (ABP) with a reporter tag (e.g., fluorophosphonate-rhodamine)
-
SDS-PAGE gels and imaging system
-
(Optional for gel-free approach) Biotinylated ABP, streptavidin beads, and mass spectrometry equipment
Procedure:
-
Proteome Preparation: Prepare a lysate from the cells or tissue of interest in a suitable lysis buffer. Determine the protein concentration.
-
Inhibitor Treatment: Pre-incubate aliquots of the proteome with varying concentrations of the inhibitor or vehicle control for a defined time at room temperature.
-
Probe Labeling: Add the activity-based probe to the inhibitor-treated proteomes and incubate to allow for covalent labeling of the active serine hydrolases that were not blocked by the inhibitor.
-
Reaction Quenching and Sample Preparation: Quench the labeling reaction by adding SDS-PAGE sample buffer and heating.
-
Gel-Based Analysis: Separate the proteins by SDS-PAGE. Visualize the labeled serine hydrolases using a fluorescence gel scanner. A decrease in the fluorescence intensity of a protein band in the inhibitor-treated lanes compared to the control indicates that the inhibitor targets that specific enzyme.
-
(Optional) Gel-Free Analysis for Target Identification: For a more comprehensive analysis, use a biotinylated ABP. After labeling, enrich the probe-labeled proteins using streptavidin beads. Digest the enriched proteins and identify them by liquid chromatography-mass spectrometry (LC-MS/MS). The relative abundance of identified peptides between inhibitor-treated and control samples will reveal the inhibitor's targets.
Visualizing Experimental Workflows and Mechanisms
To further clarify the experimental processes and the underlying molecular interactions, the following diagrams are provided.
Caption: Workflow for determining lipase inhibition.
Caption: Covalent inhibition of a serine hydrolase by this compound.
Conclusion
This compound is a potent inhibitor of its primary target, lysosomal acid lipase. However, researchers should be aware of its potential for off-target inhibition of other neutral lipid hydrolases, especially when used at concentrations significantly higher than its IC50 for LAL. For studies requiring high selectivity for specific neutral lipases, alternative inhibitors such as Atglistatin for murine ATGL may be more appropriate. The choice of inhibitor should be guided by the specific research question and validated through careful dose-response experiments and, where possible, selectivity profiling.
References
The Double-Edged Sword: A Comparative Guide to the Limitations of Lalistat 2 in Lipid Research
For researchers, scientists, and drug development professionals navigating the intricate world of lipid metabolism, the choice of inhibitory tools is paramount. Lalistat 2, a potent inhibitor of lysosomal acid lipase (LAL), has been a valuable compound for elucidating the role of this crucial enzyme in lipid degradation. However, emerging evidence highlights significant limitations, primarily concerning its off-target effects, which can confound experimental interpretation. This guide provides a comprehensive comparison of this compound with alternative approaches, supported by experimental data, to aid researchers in making informed decisions for their studies.
This compound is widely recognized for its ability to inhibit lysosomal acid lipase (LAL) with a reported IC50 of 152 nM.[1] LAL is the primary enzyme responsible for the hydrolysis of cholesteryl esters and triglycerides within the lysosome.[1] Consequently, this compound has been instrumental in modeling LAL deficiency and investigating its cellular consequences. Despite its utility, a critical drawback of this compound lies in its lack of specificity at commonly used concentrations, leading to the inhibition of several other neutral lipid hydrolases.
The Challenge of Off-Target Effects
A pivotal study by Bradić et al. (2022) systematically investigated the off-target effects of this compound and its analog, Lalistat 1. Their findings revealed that at concentrations frequently employed in in vitro studies (often well above 1 µM), this compound significantly inhibits key cytosolic lipases, including adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL).[2] This cross-reactivity can lead to misinterpretation of experimental results, attributing effects to LAL inhibition that may, in fact, be due to the simultaneous inhibition of other lipolytic pathways. The study strongly recommends using this compound at concentrations not exceeding 1 µM to maintain a reasonable degree of selectivity for LAL.[2]
This lack of specificity complicates the dissection of lipid metabolism pathways. For instance, reduced lipolysis in cells treated with higher concentrations of this compound could be erroneously attributed solely to lysosomal dysfunction, while the contribution from impaired cytosolic lipolysis via ATGL and HSL is overlooked.
Comparative Analysis: this compound vs. Alternative Approaches
To circumvent the limitations of this compound, researchers can employ a range of alternative methods. These include genetic approaches, such as the use of LAL knockout (Lipa-/-) animal models or cells, and the application of more specific pharmacological inhibitors for the off-target enzymes.
| Method/Inhibitor | Primary Target(s) | IC50 / Effective Concentration | Key Advantages | Key Limitations |
| This compound | Lysosomal Acid Lipase (LAL) | 152 nM[1] | Commercially available, potent LAL inhibitor. | Significant off-target effects on ATGL, HSL, and other neutral lipases at concentrations >1 µM. |
| Genetic Knockout (Lipa-/-) | Lysosomal Acid Lipase (LAL) | Not Applicable | Complete and specific ablation of LAL activity. | Potential for developmental compensation; can be time-consuming and expensive to generate and maintain. |
| Atglistatin | Adipose Triglyceride Lipase (ATGL) | ~0.7 µM (murine) | Highly selective for murine ATGL. | Less effective against human ATGL; does not inhibit LAL. |
| HSL-IN-1 | Hormone-Sensitive Lipase (HSL) | ~2 nM | Potent and selective HSL inhibitor. | Does not inhibit LAL or ATGL. |
| Orlistat | Pancreatic and Gastric Lipases, ATGL, HSL | Varies by target | Broad-spectrum lipase inhibitor. | Lacks specificity, inhibiting multiple lipases and potentially causing widespread metabolic disruption. |
Experimental Protocols
Lipase Activity Assay (Fluorometric)
This protocol is adapted from methods using 4-methylumbelliferyl (4-MU)-based substrates to measure lipase activity.
-
Principle: The non-fluorescent substrate, 4-methylumbelliferyl oleate (4-MUO) or a similar ester, is hydrolyzed by lipases to release the highly fluorescent 4-methylumbelliferone (4-MU). The rate of 4-MU production is proportional to the lipase activity.
-
Reagents:
-
Assay Buffer: 50 mM Sodium Phosphate, pH 7.2.
-
Substrate Stock: 10 mM 4-methylumbelliferyl oleate in DMSO.
-
Enzyme Source: Cell or tissue lysates.
-
Inhibitors: this compound, Atglistatin, HSL-IN-1, etc., at desired concentrations.
-
4-MU Standard: For generating a standard curve.
-
-
Procedure:
-
Prepare cell or tissue lysates in cold assay buffer.
-
In a 96-well black microplate, add the enzyme source.
-
Add the inhibitor (or vehicle control) and pre-incubate for 15-30 minutes at 37°C.
-
Initiate the reaction by adding the 4-MUO substrate.
-
Measure the fluorescence kinetically at an excitation wavelength of ~320-360 nm and an emission wavelength of ~450-465 nm at 37°C.
-
Calculate the rate of reaction from the linear portion of the fluorescence curve.
-
Determine the percent inhibition relative to the vehicle control.
-
Competitive Activity-Based Protein Profiling (ABPP)
This method allows for the assessment of an inhibitor's selectivity across a whole class of enzymes in a native biological sample.
-
Principle: A broad-spectrum activity-based probe (ABP) that covalently binds to the active site of a class of enzymes (e.g., serine hydrolases) is used. In a competitive experiment, the proteome is pre-incubated with the inhibitor of interest (e.g., this compound). The inhibitor will block the active sites of its target enzymes, preventing subsequent labeling by the ABP. The reduction in probe labeling for specific enzymes indicates they are targets of the inhibitor.
-
Reagents:
-
Proteome: Cell or tissue lysate.
-
Inhibitor: this compound or other compounds of interest.
-
Activity-Based Probe: A broad-spectrum probe for the enzyme class of interest (e.g., a fluorophosphonate-based probe for serine hydrolases) with a reporter tag (e.g., a fluorophore or biotin).
-
SDS-PAGE and in-gel fluorescence scanning equipment or mass spectrometer for biotinylated probes.
-
-
Procedure:
-
Treat the proteome with the inhibitor at various concentrations or a vehicle control for a specified time.
-
Add the activity-based probe to the proteome and incubate to allow for covalent labeling of active enzymes.
-
Quench the labeling reaction.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled enzymes by in-gel fluorescence scanning. A decrease in fluorescence intensity for a specific protein band in the inhibitor-treated sample compared to the control indicates it is a target of the inhibitor.
-
Alternatively, for biotinylated probes, enrich the labeled proteins and identify them by mass spectrometry.
-
Visualizing the Impact of this compound
The following diagrams illustrate the intended action of this compound and its unintended off-target effects, as well as a typical experimental workflow for assessing inhibitor specificity.
Caption: Intended inhibitory action of this compound on LAL.
Caption: Off-target inhibition of cytosolic lipases by this compound.
Caption: Workflow for assessing inhibitor specificity via ABPP.
Conclusion and Recommendations
This compound remains a useful tool for studying lysosomal acid lipase, particularly when used with a clear understanding of its limitations. For researchers investigating the specific roles of LAL, it is crucial to:
-
Use the lowest effective concentration of this compound, preferably not exceeding 1 µM, to minimize off-target effects.
-
Validate findings using alternative methods, such as genetic knockout or knockdown of LAL.
-
When studying pathways potentially involving ATGL or HSL, consider using more specific inhibitors for these enzymes in parallel experiments to dissect the respective contributions of each lipase.
-
Employ techniques like competitive activity-based protein profiling to empirically determine the selectivity of this compound in the specific experimental system.
References
Dual Targeting of Lysosomal Lipolysis and Cellular Proliferation: A Comparison of Lalistat 2 in Combination with Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
The targeting of cancer metabolism has emerged as a promising strategy in oncology. By disrupting the metabolic pathways that fuel rapid cell growth and proliferation, researchers aim to develop more effective and targeted cancer therapies. One such target is lysosomal acid lipase (LAL), a key enzyme in the hydrolysis of cholesteryl esters and triglycerides within the lysosome. Lalistat 2 is a potent and specific inhibitor of LAL, with an IC50 of 152 nM, and is widely used to probe the function of lysosomal lipolysis in cellular processes.[1][2] This guide provides a comparative analysis of this compound in combination with other metabolic inhibitors, with a focus on its synergistic effects with conventional chemotherapeutic agents that heavily impact cancer cell metabolism.
Overview of this compound and its Metabolic Impact
This compound primarily functions by inhibiting lysosomal acid lipase, leading to the accumulation of intracellular cholesteryl esters and triglycerides.[3] This disruption of lipid metabolism can impact various cellular functions, including membrane biogenesis, energy storage, and signaling pathways. While highly specific for LAL at lower concentrations (around 0.1 µM), it is crucial to note that at higher concentrations (≥1 µM), this compound can exhibit off-target effects, inhibiting other neutral lipid hydrolases such as adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL).[4] This dual inhibitory action at higher concentrations can be considered an inherent combination therapy, simultaneously targeting both lysosomal and cytosolic lipolysis.
Synergistic Effects of this compound with Chemotherapeutic Agents in Triple-Negative Breast Cancer
Recent preclinical studies have demonstrated that the inhibition of LAL by this compound can sensitize triple-negative breast cancer (TNBC) cells to the cytotoxic effects of conventional chemotherapeutics like paclitaxel and doxorubicin. This suggests a synergistic relationship where disrupting lipid metabolism enhances the efficacy of drugs that target cell division and DNA replication.
Quantitative Data on Synergistic Efficacy
The combination of this compound with paclitaxel has shown a significant dose-dependent reduction in the half-maximal inhibitory concentration (IC50) of paclitaxel in TNBC cell lines.
| Cell Line | Combination Treatment | IC50 of Paclitaxel (nM) | Fold Reduction in IC50 |
| MDA-MB-231 | Paclitaxel alone | ~10 | - |
| MDA-MB-231 | Paclitaxel + 12.5 µM this compound | ~5 | ~2 |
| MDA-MB-231 | Paclitaxel + 25 µM this compound | ~3 | >3 |
| MDA-MB-436 | Paclitaxel alone | ~15 | - |
| MDA-MB-436 | Paclitaxel + 25 µM this compound | ~5.8 | ~2.6 |
Table 1: this compound potentiates the cytotoxic effect of paclitaxel in triple-negative breast cancer cell lines. Data extracted from Püschel et al., 2023.
Similarly, co-treatment with this compound was found to enhance the anti-tumor effect of doxorubicin in TNBC cells.
Signaling Pathways and Mechanisms of Action
The synergistic effect of this compound with chemotherapeutic agents is thought to stem from the dual disruption of critical cellular processes. By inhibiting LAL, this compound interferes with the supply of essential lipids required for rapid cell proliferation and membrane synthesis. This metabolic stress, combined with the cytotoxic effects of chemotherapy, creates a more potent anti-cancer effect.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are the key experimental protocols employed in the studies cited.
Cell Viability Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of chemotherapeutic agents in the presence or absence of this compound.
-
Cell Lines: MDA-MB-231 and MDA-MB-436 (human triple-negative breast cancer cell lines).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are pre-treated with varying concentrations of this compound (or DMSO as a control) for a specified period (e.g., three days).
-
A dilution series of the chemotherapeutic agent (e.g., paclitaxel or doxorubicin) is then added to the wells.
-
Cells are incubated for an additional period (e.g., three days for paclitaxel, six days for doxorubicin).
-
Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
IC50 values are calculated from the dose-response curves.
-
Neutral Lipid Staining
-
Objective: To visualize the effect of this compound on intracellular neutral lipid content.
-
Procedure:
-
TNBC cells are cultured on coverslips and treated with this compound (e.g., 25 µM) or DMSO for a defined period (e.g., six days).
-
Cells are then fixed with a suitable fixative (e.g., 4% paraformaldehyde).
-
The fixed cells are stained with a fluorescent neutral lipid stain, such as BODIPY 493/503.
-
Coverslips are mounted on microscope slides, and images are acquired using fluorescence microscopy.
-
Comparison with Other Potential Combination Strategies
While the data for this compound in combination with classical metabolic inhibitors is still emerging, the principle of dual metabolic targeting is a promising area of research. For instance, studies have explored the combination of glycolysis inhibitors like 2-deoxyglucose (2-DG) with other anticancer agents, demonstrating synergistic effects. Similarly, combining inhibitors of fatty acid oxidation, such as etomoxir, with other therapies has shown promise in preclinical models. The combination of glutaminase inhibitors like BPTES with other metabolic drugs such as metformin is also an active area of investigation.
The success of combining this compound with chemotherapeutics in TNBC provides a strong rationale for exploring its synergy with these more targeted metabolic inhibitors in various cancer types.
Conclusion
This compound, as a potent inhibitor of lysosomal acid lipase, represents a valuable tool for investigating the role of lipid metabolism in cancer. The evidence for its synergistic effects with chemotherapeutic agents in triple-negative breast cancer highlights the potential of targeting LAL in combination with other anti-cancer therapies. Future research should expand to investigate the combination of this compound with a broader range of specific metabolic inhibitors to uncover novel therapeutic strategies for various malignancies. The off-target effects of this compound at higher concentrations also warrant careful consideration in experimental design, as they may contribute to the observed biological outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Loss or inhibition of lysosomal acid lipase in vitro leads to cholesteryl ester accumulation without affecting muscle formation or mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target effects of the lysosomal acid lipase inhibitors Lalistat-1 and Lalistat-2 on neutral lipid hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LAL Inhibitors for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Lysosomal Acid Lipase (LAL) is a critical enzyme in cellular lipid metabolism, responsible for the hydrolysis of cholesteryl esters and triglycerides within the lysosome. Its dysfunction is implicated in various metabolic disorders, making it a key target for therapeutic intervention and basic research. The selection of an appropriate LAL inhibitor is paramount for the accuracy and reproducibility of in vitro studies. This guide provides a comparative analysis of commonly used LAL inhibitors, supported by experimental data, to aid researchers in making informed decisions for their specific research needs.
Performance Comparison of LAL Inhibitors
The following table summarizes the quantitative data for prominent LAL inhibitors used in in vitro studies. The selection is based on their direct inhibitory action and the availability of potency data.
| Inhibitor | Target | IC50 Value | Selectivity & Off-Target Effects |
| Lalistat 1 | Human Lysosomal Acid Lipase (LAL) | 68 nM[1][2][3][4][5] | Selective for LAL over pancreatic and lipoprotein lipases at concentrations up to 10 µM. However, at concentrations commonly used in cell culture (above 1 µM), it can exhibit off-target effects, inhibiting other neutral lipid hydrolases. |
| Lalistat 2 | Lysosomal Acid Lipase (LAL) | 152 nM | Also selective for LAL. Similar to Lalistat 1, it can have off-target effects on other lipases at higher concentrations. It is noted to be a useful tool for specifically measuring LAL activity in biological samples. |
| Orlistat | Pancreatic and Gastric Lipases | IC50 for Pancreatic Lipase: ~0.22 µg/ml to 17.05 µg·mL-1 | Primarily a potent inhibitor of digestive lipases with minimal systemic absorption. A specific in vitro IC50 value for its direct inhibition of Lysosomal Acid Lipase is not readily available in the current literature. It has been shown to induce apoptosis in chronic lymphocytic leukemia (CLL) cells through lipase inhibition with an IC50 of 2.35 µM. |
Experimental Protocols
Accurate and reproducible assessment of LAL inhibition is crucial. The following is a detailed methodology for a robust in vitro LAL activity assay.
In Vitro Lysosomal Acid Lipase (LAL) Activity Assay
This protocol is adapted from established methods utilizing a highly specific fluorogenic substrate.
Materials:
-
LAL Substrate: 4-propyl-8-methyl-7-palmitoyl-hydroxycoumarin (P-PMHC)
-
LAL Inhibitors: Lalistat 1, this compound, Orlistat (or other inhibitors to be tested)
-
Assay Buffer: 0.1 M Sodium Acetate, pH 4.5
-
Cell Lysates or Purified LAL Enzyme
-
96-well black, clear-bottom microplates
-
Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
-
Positive Control: Purified LAL enzyme
-
Negative Control: Assay buffer without enzyme
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the P-PMHC substrate in a suitable organic solvent (e.g., DMSO).
-
Prepare a working solution of the substrate in the assay buffer.
-
Prepare stock solutions of the LAL inhibitors in DMSO. Create a dilution series of each inhibitor to determine IC50 values.
-
-
Enzyme Preparation:
-
If using cell lysates, prepare them by homogenizing cells in a lysis buffer and centrifuging to remove cellular debris.
-
Determine the protein concentration of the cell lysate or purified enzyme solution.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add 50 µL of the cell lysate or purified enzyme solution.
-
Add 10 µL of the diluted inhibitor solutions to the respective wells. For control wells, add 10 µL of DMSO.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 40 µL of the P-PMHC substrate working solution to each well.
-
Immediately place the plate in the fluorometric microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 2 minutes) for a total of 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (slope of the fluorescence versus time curve) for each well.
-
Subtract the background fluorescence from the negative control wells.
-
Normalize the reaction rates to the protein concentration.
-
Plot the percentage of LAL inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value for each inhibitor by fitting the data to a dose-response curve.
-
Visualizing Mechanisms and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated.
Caption: Mechanism of direct LAL inhibition within the lysosome.
Caption: Experimental workflow for comparing LAL inhibitors in vitro.
References
- 1. researchgate.net [researchgate.net]
- 2. Orlistat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and development of gastrointestinal lipase inhibitors - Wikipedia [en.wikipedia.org]
- 5. Inhibition of gastrointestinal lipolysis by Orlistat during digestion of test meals in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming LAL Inhibition by Lalistat 2: A Comparative Guide to Activity Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lalistat 2, a potent inhibitor of Lysosomal Acid Lipase (LAL), with other alternatives. We present supporting experimental data, detailed methodologies for key activity assays, and visualizations to elucidate the underlying biochemical pathways and experimental workflows.
Introduction to Lysosomal Acid Lipase (LAL)
Lysosomal Acid Lipase (LAL) is a critical enzyme responsible for the hydrolysis of cholesteryl esters and triglycerides within the lysosome.[1][2] This process releases free cholesterol and fatty acids, which are essential for various cellular functions.[3][4] Deficiency in LAL activity, caused by mutations in the LIPA gene, leads to the lysosomal storage disorders Wolman disease and Cholesteryl Ester Storage Disease (CESD), characterized by a massive accumulation of lipids in various organs.[5] Therefore, the modulation of LAL activity is a significant area of research for therapeutic interventions.
This compound: A Potent and Specific LAL Inhibitor
This compound is a well-characterized inhibitor of LAL with a reported IC50 of 152 nM. It is a valuable tool for in vitro studies to investigate the cellular functions of LAL and to diagnose LAL deficiency. This compound acts as a specific, competitive inhibitor of LAL.
Comparison of LAL Inhibitors and Alternatives
While this compound is a potent LAL inhibitor, several other compounds and therapeutic strategies are available. This section compares this compound with Lalistat 1, the general lipase inhibitor Orlistat, and the enzyme replacement therapy Sebelipase alfa.
| Compound/Therapy | Target(s) | IC50 (for LAL) | Mechanism of Action | Key Features |
| This compound | Lysosomal Acid Lipase (LAL) | 152 nM | Specific, competitive inhibitor | Potent and selective for LAL over other lipases. Widely used in research and diagnostics. |
| Lalistat 1 | Lysosomal Acid Lipase (LAL) | 68 nM | Potent and selective inhibitor | Higher potency than this compound. Selective for LAL over pancreatic and lipoprotein lipases. |
| Orlistat | Gastric and Pancreatic Lipases | Not specific for LAL | Inhibits gastrointestinal lipases, reducing dietary fat absorption | Primarily used for obesity management. Not a specific LAL inhibitor. |
| Sebelipase alfa (Kanuma®) | Not an inhibitor | N/A | Recombinant human LAL enzyme | Enzyme replacement therapy for LAL deficiency. Restores LAL activity. |
Experimental Protocols
Accurate determination of LAL inhibition requires robust and well-defined activity assays. The most common method utilizes a fluorogenic substrate, 4-methylumbelliferyl palmitate (4-MU-Palm).
LAL Activity Assay using 4-Methylumbelliferyl Palmitate (4-MU-Palm)
This assay measures the enzymatic activity of LAL by detecting the fluorescent product, 4-methylumbelliferone (4-MU), released from the substrate 4-MU-Palm.
Materials:
-
Cell lysates or purified LAL enzyme
-
4-methylumbelliferyl palmitate (4-MU-Palm) substrate solution
-
This compound solution (for specific LAL activity determination)
-
Acetate buffer (pH 4.0)
-
Carbonate buffer (pH 10.7) or other stop solution
-
96-well black microplate
-
Fluorometer (Excitation: ~366 nm, Emission: ~446 nm)
Procedure:
-
Prepare cell lysates or enzyme dilutions in an appropriate buffer.
-
To determine total lipase activity, add a small volume (e.g., 5 µL) of the sample to the wells of a 96-well black microplate.
-
To determine non-LAL lipase activity, pre-incubate the sample with this compound (final concentration typically 10-30 µM) for 10 minutes before adding the substrate.
-
Initiate the reaction by adding the 4-MU-Palm substrate solution in acetate buffer (pH 4.0).
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a carbonate buffer (pH 10.7) to raise the pH and maximize the fluorescence of 4-MU.
-
Measure the fluorescence using a fluorometer with excitation at ~366 nm and emission at ~446 nm.
-
Calculate LAL activity by subtracting the fluorescence of the this compound-inhibited sample from the total lipase activity.
In Vitro LAL Inhibition Assay
This assay is used to determine the potency of inhibitors like this compound.
Procedure:
-
Perform the LAL activity assay as described above.
-
In separate wells, add varying concentrations of the inhibitor (e.g., this compound) to the enzyme source before the addition of the substrate.
-
Incubate the enzyme with the inhibitor for a pre-determined time (e.g., 10-15 minutes).
-
Initiate the reaction by adding the 4-MU-Palm substrate.
-
Follow the remaining steps of the LAL activity assay.
-
Plot the percentage of LAL inhibition against the inhibitor concentration to determine the IC50 value.
Visualizing the Mechanism and Workflow
To better understand the biochemical context and experimental design, the following diagrams are provided.
Caption: LAL Inhibition by this compound in the Lysosome.
Caption: Workflow for LAL Activity Assay.
References
- 1. Orlistat: selective inhibition of caloric absorption can affect long-term body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kanuma (sebelipase alfa) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. Critical Roles of Lysosomal Acid Lipase in T Cell Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent insights into lysosomal acid lipase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term inhibition of intestinal lipase by orlistat improves release of gut hormones increasing satiety in obese women - PubMed [pubmed.ncbi.nlm.nih.gov]
Lalistat 2 Specificity Profile: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the specificity profile of Lalistat 2, a widely used inhibitor of lysosomal acid lipase (LAL). Designed for researchers, scientists, and drug development professionals, this document compiles experimental data to objectively compare this compound's performance against a panel of lipases, offering insights into its potential off-target effects.
Executive Summary
This compound is a potent and selective inhibitor of lysosomal acid lipase (LAL), with a reported IC50 value of 152 nM.[1][2] While highly effective against its primary target, emerging evidence indicates that at concentrations exceeding 1 µM, this compound can exhibit inhibitory activity against other neutral lipid hydrolases. This guide summarizes the available quantitative data, details the experimental protocols for assessing lipase inhibition, and provides a visual representation of the typical workflow for specificity profiling.
Data Presentation: this compound Inhibition Profile
The following table summarizes the inhibitory activity of this compound against a panel of human lipases. The data highlights the high selectivity of this compound for LAL at nanomolar concentrations, while also indicating off-target inhibition at higher micromolar concentrations.
| Lipase Target | Common Abbreviation | This compound IC50 | Species | Notes |
| Lysosomal Acid Lipase | LAL/LIPA | 152 nM | Human | Primary target of this compound.[1] |
| Human Pancreatic Lipase | hPL | No inhibition up to 10 µM | Human | Demonstrates high selectivity over this key digestive lipase. |
| Bovine Milk Lipoprotein Lipase | LPL | No inhibition up to 10 µM | Bovine | Shows selectivity against lipoprotein lipase. |
| Adipose Triglyceride Lipase | ATGL | Inhibition observed at ≥ 1 µM | Mouse, Human | Off-target effects noted at concentrations commonly used in cell culture. |
| Hormone-Sensitive Lipase | HSL | Inhibition observed at ≥ 1 µM | Mouse, Human | Similar to ATGL, shows off-target inhibition at higher concentrations. |
| Monoglyceride Lipase | MGL | Inhibition observed at ≥ 1 µM | Mouse | Off-target effects have been documented. |
Experimental Protocols
The determination of this compound's specificity involves robust in vitro enzyme inhibition assays. Below are detailed methodologies for key experiments cited in the literature.
Lysosomal Acid Lipase (LAL) Inhibition Assay using a Fluorogenic Substrate
This assay quantifies LAL activity by measuring the fluorescence of a product released from a synthetic substrate in the presence and absence of this compound.
-
Materials:
-
Purified human recombinant LAL
-
This compound
-
4-methylumbelliferyl palmitate (4-MUP) as a fluorogenic substrate
-
Assay Buffer: 0.15 M acetate buffer with 1% Triton X-100, pH 4.0
-
Stop Solution: 0.1 M sodium citrate, pH 4.2
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in the assay buffer to achieve a range of desired concentrations.
-
In a 96-well plate, add 10 µL of the diluted this compound solutions or DMSO (for the control) to respective wells.
-
Add 40 µL of the LAL enzyme solution to each well and pre-incubate for 10 minutes at 37°C to allow for inhibitor binding.
-
Prepare the substrate solution by dissolving 4-MUP in DMSO and then diluting it in the assay buffer.
-
Initiate the enzymatic reaction by adding 150 µL of the 4-MUP substrate solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding 100 µL of the stop solution.
-
Measure the fluorescence of the released 4-methylumbelliferone at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC50 value by plotting the data on a dose-response curve.
-
Specificity Profiling Against a Panel of Lipases in Cell Lysates
This method assesses the inhibitory effect of this compound on various lipases present in their native cellular environment.
-
Materials:
-
Cell lines overexpressing specific lipases (e.g., ATGL, HSL) or wild-type cells.
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors).
-
This compound.
-
Lipase-specific substrates (e.g., radiolabeled triolein or fluorogenic substrates).
-
Appropriate assay buffers for different lipases (e.g., neutral pH buffer for cytosolic lipases).
-
Scintillation counter or fluorescence plate reader.
-
-
Procedure:
-
Culture and harvest cells.
-
Lyse the cells in the appropriate lysis buffer and determine the protein concentration of the lysate.
-
In a multi-well plate, pre-incubate a fixed amount of cell lysate with varying concentrations of this compound or DMSO (control) for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the lipase-specific substrate.
-
Incubate at 37°C for a specified time.
-
Terminate the reaction and measure the product formation using the appropriate detection method (e.g., scintillation counting for radiolabeled substrates or fluorescence measurement).
-
Calculate the percentage of inhibition and IC50 values as described previously.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for determining the lipase specificity of an inhibitor like this compound.
Caption: Experimental workflow for lipase inhibition assay.
Caption: this compound's mechanism and specificity.
References
Safety Operating Guide
Navigating the Safe Handling and Disposal of Lalistat 2: A Comprehensive Guide for Researchers
For Immediate Implementation: This document provides essential safety protocols, operational guidelines, and disposal procedures for Lalistat 2, a potent and selective inhibitor of lysosomal acid lipase (LAL). Adherence to these guidelines is critical for ensuring laboratory safety and experimental integrity.
Essential Safety and Handling Precautions
This compound is classified with acute oral toxicity (Category 4), causes skin irritation (Category 2), and serious eye irritation (Category 2A).[1] All personnel must adhere to the following personal protective equipment (PPE) and handling protocols.
Personal Protective Equipment (PPE):
| Equipment | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | Prevents skin contact and irritation.[1] |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and eye irritation.[1] |
| Lab Coat | Standard laboratory coat | Provides a barrier against accidental spills. |
| Respiratory | Not generally required with adequate ventilation | Use a NIOSH-approved respirator if dust or aerosols are generated. |
Handling Procedures:
-
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.
-
Aerosol and Dust: Avoid generating dust or aerosols. For powdered form, handle with care to prevent dispersal.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.[1]
Operational Plans: From Receipt to Use
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is typically 2-8°C.
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Preparation of Stock Solutions:
-
This compound is soluble in DMSO and ethanol. For a 20 mg/mL stock solution, dissolve the appropriate amount of this compound in the chosen solvent.
-
If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
-
Store stock solutions at -20°C for up to one month or at -80°C for up to six months to maintain stability.[2] Aliquot to avoid repeated freeze-thaw cycles.
Disposal Plan
Waste Categorization:
-
Solid Waste: Unused this compound powder and contaminated consumables (e.g., weigh boats, pipette tips) should be considered chemical waste.
-
Liquid Waste: Unused stock solutions and experimental solutions containing this compound should be collected as hazardous liquid waste.
Disposal Procedures:
-
Segregation: Collect all this compound waste separately from other laboratory waste streams.
-
Labeling: Clearly label waste containers with "Hazardous Waste: this compound" and include the appropriate hazard symbols.
-
Spill Decontamination: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Decontaminate the area with a suitable solvent like alcohol.
-
Final Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidelines.
Quantitative Data: Inhibition of Lysosomal Acid Lipase
The following table summarizes the inhibitory activity of this compound on human recombinant Lysosomal Acid Lipase (hrLAL).
| This compound Concentration (µM) | Residual hrLAL Activity (%) |
| 0.0 | 100 |
| 0.1 | ~50 |
| 1.0 | 1 |
Data adapted from a study on the measurement of LAL in dried blood spots.
Experimental Protocol: Lysosomal Acid Lipase (LAL) Activity Assay
This protocol provides a method for determining LAL activity in dried blood spots (DBS) using this compound as a specific inhibitor.
Materials:
-
Dried blood spot punches
-
Assay buffer (e.g., sodium phosphate buffer with a pH of 4.0)
-
Substrate solution (e.g., 4-methylumbelliferyl palmitate)
-
This compound stock solution (in DMSO)
-
Stop solution (e.g., glycine-carbonate buffer)
-
Fluorometer
Procedure:
-
Sample Preparation: Place a single DBS punch into each well of a microplate.
-
Reagent Preparation: Prepare two sets of assay reagents: one with the substrate solution and one with the substrate solution containing 1 µM this compound.
-
Incubation: Add the appropriate assay reagent to each well (inhibited and uninhibited reactions). Seal the plate and incubate at 37°C for a specified time (e.g., 1-3 hours).
-
Reaction Termination: Add the stop solution to each well to terminate the enzymatic reaction.
-
Fluorescence Measurement: Read the fluorescence of the liberated 4-methylumbelliferone on a fluorometer (Excitation: ~365 nm, Emission: ~450 nm).
-
Calculation: LAL activity is determined by subtracting the fluorescence of the inhibited reaction from the total lipase activity (uninhibited reaction).
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of this compound and a typical experimental workflow for assessing its effects.
Caption: Mechanism of this compound inhibition of lysosomal acid lipase.
Caption: Experimental workflow for assessing this compound effects in cell culture.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
